2-Bromo-4-ethylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFMOSJCDSLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586378 | |
| Record name | 2-Bromo-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64080-15-5 | |
| Record name | 2-Bromo-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-4-ethylphenol, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Due to the limited availability of experimentally determined data for certain properties, this guide incorporates high-quality predicted values and data from structurally analogous compounds to offer a thorough profile. Detailed experimental protocols for synthesis and characterization are also presented to facilitate further research and application.
Chemical Structure and Identification
This compound is a substituted phenol (B47542) featuring a bromine atom at the ortho position and an ethyl group at the para position relative to the hydroxyl group. This substitution pattern influences its electronic properties, reactivity, and potential biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 64080-15-5 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| SMILES | CCC1=CC(=C(C=C1)O)Br | [1] |
| InChIKey | XAVFMOSJCDSLCQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. While experimental data for some properties are scarce, a combination of published data for structural analogs and computational predictions provides a reliable profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Clear oil | [3] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | Data for 2-Bromo-4-methylphenol (B149215): 213-214 °C |
| Density | No experimental data available | Data for 2-Bromo-4-methylphenol: 1.547 g/mL at 25 °C |
| Solubility | Sparingly soluble in water | Inferred from general properties of phenols. |
| XLogP3 | 3.1 | [1] |
| PSA (Polar Surface Area) | 20.2 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the key spectroscopic data, including ¹H NMR, and references to typical ranges for ¹³C NMR, IR, and Mass Spectrometry based on its structural motifs.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.
Table 3: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ | 1.20 | triplet | 7.6 |
| -CH₂- | 2.58 | quartet | 7.5 |
| Ar-H | 6.93 | doublet | 8.3 |
| Ar-H | 7.03 | doublet of doublets | 8.3, 2.4 |
| Ar-H | 7.28 | doublet | 2.4 |
| -OH | 5.36 | singlet | - |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |
| -CH₃ | ~15 | |
| -CH₂- | ~28 | |
| C-Br | ~110-115 | |
| C-H (aromatic) | ~115-135 | |
| C-C₂H₅ (aromatic) | ~138-142 | |
| C-OH (aromatic) | ~150-155 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 6: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 200/202 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern. |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl group. |
| 171/173 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 121 | [M - Br]⁺ | Loss of the bromine atom. |
Synthesis and Purification
This compound is typically synthesized via the electrophilic bromination of 4-ethylphenol (B45693). Several methods have been reported, varying in the choice of brominating agent and reaction conditions.
Experimental Protocol: Bromination of 4-ethylphenol using Br₂
This protocol describes a common method for the synthesis of this compound.
Materials:
-
4-ethylphenol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Bromine (Br₂)
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-ethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution with stirring.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0 °C.
-
Quench the reaction by the slow addition of 1 N NaOH solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes) to yield pure this compound.[3]
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its three functional components: the hydroxyl group, the aromatic ring, and the bromo substituent.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. The hydroxyl group can also undergo etherification and esterification reactions.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. The directing effects of these groups (ortho, para-directing) and the steric hindrance from the bromo and ethyl groups will influence the regioselectivity of further substitutions.
-
Bromo Substituent: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions (e.g., high temperature and pressure, or with strong nucleophiles). It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile synthetic handle for the introduction of new functional groups.
Stability: this compound is generally stable under standard laboratory conditions. However, like many phenols, it may be sensitive to light and air, potentially leading to oxidation and coloration over time. It should be stored in a cool, dark place in a well-sealed container.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the broader classes of bromophenols and alkylphenols have been investigated for various biological activities.
-
Antimicrobial and Antioxidant Properties: Bromophenols isolated from marine sources have demonstrated significant antimicrobial and antioxidant activities.[4] The presence of the bromine atom and the phenolic hydroxyl group in this compound suggests it may possess similar properties.
-
Endocrine Disruption: Alkylphenols are a known class of endocrine-disrupting chemicals, often acting as xenoestrogens.[5][6] They can mimic the effects of estradiol (B170435) and interact with estrogen receptors, potentially leading to a variety of biological responses.[5] The ethyl group in this compound places it in this category of compounds, warranting further investigation into its potential endocrine-disrupting effects.
Potential Signaling Pathway Involvement: Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, the estrogenic effects of alkylphenols are mediated through estrogen receptors, which can trigger a cascade of downstream signaling events.
Caption: A hypothetical signaling pathway illustrating the potential estrogenic action of this compound.
Safety and Handling
Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar compounds like 2-bromo-4-methylphenol and other halogenated phenols, appropriate safety precautions should be taken.
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with a rich chemical profile. While there are gaps in the experimentally determined physicochemical data, this guide provides a comprehensive overview based on available information and predictions for structurally related compounds. The detailed synthetic protocol and spectroscopic information serve as a practical resource for researchers. Further investigation into the biological activities of this compound, particularly its potential as an antimicrobial, antioxidant, and endocrine-disrupting agent, is warranted to fully explore its applications in medicinal chemistry and drug development.
References
- 1. This compound | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-ethylphenol from 4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-ethylphenol from 4-ethylphenol (B45693), a key intermediate in the development of various pharmaceutical compounds. This document details the underlying reaction mechanism, experimental protocols, and physicochemical properties of the involved compounds, presented in a clear and structured format to support research and development activities.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the reactant, 4-ethylphenol, and the product, this compound, is provided below for easy comparison and characterization.
| Property | 4-ethylphenol | This compound |
| Molecular Formula | C₈H₁₀O | C₈H₉BrO |
| Molecular Weight | 122.16 g/mol | 201.06 g/mol |
| Appearance | Colorless to white crystalline solid | Clear oil or white to off-white crystalline powder |
| Melting Point | 40-42 °C | Not available (often isolated as an oil) |
| Boiling Point | 218-219 °C | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.07 (d, J=8.4 Hz, 2H, Ar-H), 6.77 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 1H, -OH), 2.59 (q, J=7.6 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃) | δ 7.28 (s, 1H, Ar-H), 7.03 (d, J=8.3 Hz, 1H, Ar-H), 6.93 (d, J=8.3 Hz, 1H, Ar-H), 5.36 (s, 1H, -OH), 2.58 (q, J=7.5 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃)[1] |
| ¹³C NMR (CDCl₃, 25 MHz) | δ 153.05, 136.76, 128.98, 115.39, 27.98, 15.78 | Not available |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-ethylphenol is a strong activating group, directing the incoming electrophile (bromonium ion) to the ortho and para positions. Since the para position is already occupied by the ethyl group, the substitution occurs predominantly at the ortho position.
Figure 1: Reaction mechanism for the bromination of 4-ethylphenol.
The experimental workflow for this synthesis is outlined below, from the initial setup to the final purification of the product.
Figure 2: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
4-ethylphenol
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
1N Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in dichloromethane to the cooled solution of 4-ethylphenol via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.
-
Quenching: Quench the reaction by slowly adding 1N NaOH solution until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes) as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate them to yield this compound as a clear oil. Confirm the structure and purity of the product using NMR spectroscopy.
Safety Precautions:
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.
-
4-ethylphenol can cause skin and eye irritation. Avoid contact with skin and eyes.
-
The reaction is exothermic. Maintain the reaction temperature at 0°C during the addition of bromine to control the reaction rate and minimize the formation of byproducts.
Summary of Reaction Parameters
The following table summarizes the key parameters for various reported syntheses of this compound.
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield | Purification Method | Reference |
| Bromine (Br₂) | Dichloromethane | 0°C | 5 min | 98% | Flash column chromatography | [1] |
| N-bromosuccinimide | Acetonitrile | Ambient | 24 h | - | Concentration and dilution | [1] |
| Bromine (Br₂) | Chloroform | 0°C | - | 52% | Flash column chromatography | [1] |
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.
References
2-Bromo-4-ethylphenol CAS number and molecular weight
An In-Depth Technical Guide to 2-Bromo-4-ethylphenol
This technical guide provides a comprehensive overview of this compound, a halogenated phenol (B47542) of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis protocols, and analytical methodologies, with quantitative data presented for clarity and comparison.
Core Compound Properties
Molecular Formula: C₈H₉BrO[1]
Molecular Weight: 201.06 g/mol [1]
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 64080-15-5 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Synonyms | Phenol, 2-bromo-4-ethyl- | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the electrophilic bromination of 4-ethylphenol (B45693). Various brominating agents and reaction conditions have been reported.
General Synthesis Workflow
The logical flow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Bromination using Bromine in Dichloromethane (B109758)
This protocol describes the synthesis of this compound via the bromination of 4-ethylphenol using elemental bromine in dichloromethane.
-
Materials:
-
4-ethylphenol
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
1 N Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Procedure:
-
Dissolve 4-ethylphenol (25g, 0.21 mol) in dichloromethane (125 mL) and cool the solution to 0°C.
-
Slowly add a solution of bromine (11.6 mL, 0.23 mol) to the cooled mixture.
-
After the addition is complete, stir the reaction mixture for 5 minutes.
-
Quench the reaction by adding 1 N NaOH solution.
-
Dilute the mixture with water and separate the organic and aqueous layers.
-
Concentrate the organic layer to obtain a crude oil.
-
Purify the crude product by flash column chromatography using a gradient of 0% to 5% ethyl acetate in hexanes to yield this compound as a clear oil (42g, 98% yield).[2]
-
Method 2: Bromination using N-Bromosuccinimide (NBS)
This alternative method utilizes N-bromosuccinimide as the brominating agent in acetonitrile (B52724).
-
Materials:
-
4-ethylphenol
-
Acetonitrile (ACN)
-
N-bromosuccinimide (NBS)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 4-ethylphenol (1.0 g, 8.19 mmol) in acetonitrile (35 mL).
-
Add N-bromosuccinimide (1.58 g, 8.92 mmol) to the solution and stir the mixture under a nitrogen atmosphere at ambient temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic phases with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]
-
Potential Applications and Research Directions
While specific biological activities of this compound are not extensively documented, the broader class of bromophenols is recognized for its potential in drug discovery and materials science.[3] Halogenated phenols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of a bromine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes.[3]
Future research on this compound could explore its potential in various applications, as illustrated in the diagram below.
Caption: Potential research and application areas for this compound.
Analytical Methods
The analysis of brominated phenols like this compound can be performed using standard chromatographic techniques. For a related compound, 4-bromo-2-ethylphenol, a reverse-phase HPLC method has been described.[5]
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column such as Newcrom R1.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[5]
-
Application: This method is suitable for the separation and analysis of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[5]
This technical guide provides a foundational understanding of this compound. Further research into its biological activities and applications is warranted to fully explore its potential in drug development and other scientific fields.[3]
References
Spectroscopic Profile of 2-Bromo-4-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethylphenol, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While a complete experimental dataset for this compound is not uniformly available across all techniques in public repositories, the following sections compile the available data and provide predicted values based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Proton NMR data for this compound has been reported.[1] The spectrum provides characteristic signals for the aromatic protons and the ethyl group substituent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.28 | d | 2.4 | Ar-H |
| 7.03 | dd | 8.4, 2.4 | Ar-H |
| 6.92 | d | 8.4 | Ar-H |
| 5.34 | s | - | -OH |
| 2.56 | q | 7.6 | -CH₂- |
| 1.20 | t | 7.6 | -CH₃ |
¹³C NMR (Carbon NMR) Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 150-155 | C-OH |
| 135-140 | C-Et |
| 130-135 | C-H |
| 130-135 | C-H |
| 115-120 | C-H |
| 110-115 | C-Br |
| 25-30 | -CH₂- |
| 15-20 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3550-3200 (broad) | O-H stretch (phenol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2970-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1180 | C-O stretch (phenol) |
| 700-600 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
The molecular formula of this compound is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[1][2] The exact mass is 199.9837 Da.[2]
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for similar phenolic compounds suggest the loss of the ethyl group (-29 amu) and the bromine atom (-79 or -81 amu).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on general procedures for the analysis of phenolic compounds and may require optimization for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Fourier transform the FID, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of liquid or solid this compound directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Processing: Collect the spectrum and perform a background subtraction.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction (Gas Chromatography - GC):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for this compound.
References
Reactivity of the Bromine Atom in 2-Bromo-4-ethylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-Bromo-4-ethylphenol, a versatile building block in organic synthesis. The presence of the bromine atom, activated by the phenolic hydroxyl group and influenced by the ethyl substituent, allows for a wide range of transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This document details the key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the Ullmann condensation. For each reaction, a general mechanism is discussed, supplemented by detailed, adaptable experimental protocols and representative quantitative data from closely related substrates. Visualizations of the catalytic cycles are provided to facilitate a deeper understanding of the reaction pathways.
Introduction
This compound is a halogenated phenol (B47542) of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, featuring a reactive bromine atom ortho to a hydroxyl group and para to an ethyl group, offers a unique platform for chemical diversification. The electron-donating nature of the hydroxyl and ethyl groups influences the electron density of the aromatic ring, thereby affecting the reactivity of the C-Br bond. This guide focuses on the key transformations of the bromine atom, which primarily involve its substitution or participation in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
While specific experimental data for this compound is not extensively available in the public domain, this guide compiles and presents data from structurally analogous compounds to provide a robust predictive framework for its reactivity. The provided experimental protocols are generalized and should be optimized for specific applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors.[2] this compound is an excellent substrate for these reactions due to the reactivity of its C-Br bond towards oxidative addition to a palladium(0) catalyst.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryls, a common motif in pharmaceuticals.[5]
Mechanism: The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Representative Experimental Data:
The following table summarizes representative data for the Suzuki-Miyaura coupling of related aryl bromides.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | ~41 | [7][8] |
| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂ (2) | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | [9] |
| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Na₂CO₃ | Water | MW | - | High | [10] |
Experimental Protocol (General):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4][11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][13] This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing heterocycles and other bioactive molecules.[14]
Mechanism: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[1][8]
Representative Experimental Data:
The following table presents representative data for the Buchwald-Hartwig amination of related aryl bromides.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | 24 | 98 | [15] |
| 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | - | [9] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5) | - | tBuOK | Toluene | 85 | 0.5 | - | [16] |
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add an anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3][17] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[18]
Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper acetylide, and subsequent reductive elimination. The copper cycle involves the formation of the reactive copper acetylide species from the terminal alkyne and the copper(I) salt in the presence of the amine base.[3]
Representative Experimental Data:
The following table provides representative data for the Sonogashira coupling of various aryl bromides.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylacetylene | P2 (2.5) | - | TMP | DMSO | RT | 2 | 92 | [13][17] |
| 4-Iodotoluene | Phenylacetylene | Pd on Al₂O₃ (5) | Cu₂O on Al₂O₃ (0.1) | - | THF/DMA | 75 | 72 | <2 (batch) | [19] |
| 2-Bromo-4-fluorophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N | THF | 60 | - | - | [9] |
Experimental Protocol (General):
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[19] This reaction is a valuable tool for the formation of C-C bonds and is particularly useful for the synthesis of styrenyl compounds.[21]
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then coordinates to the alkene, which subsequently undergoes migratory insertion into the Pd-C bond. A β-hydride elimination step then forms the substituted alkene product and a hydridopalladium complex. Finally, reductive elimination of HBr by a base regenerates the Pd(0) catalyst.[7][19]
Representative Experimental Data:
The following table shows representative data for the Heck reaction of various aryl bromides.
| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | High | [3] |
| 2-Bromo-4-fluorophenol | Styrene | Pd(dba)₂ (2) | DIPEA | DMF | 80 | 24 | - | [9] |
| Methyl 4-bromobenzoate | Styrene | Pd(OAc)₂ | Tri-o-tolylphosphine | DMF/Et₃N | 110 | - | 45 | [22] |
Experimental Protocol (General):
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., PPh₃), if required.
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent (e.g., DMF or NMP), the alkene (1.2-1.5 equiv.), and a base (e.g., triethylamine (B128534) or Na₂CO₃).
-
Heat the reaction mixture with stirring (typically 80-140 °C).
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
Copper-Catalyzed Coupling Reactions
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds. The reaction of an aryl halide with an alcohol or phenol to form a diaryl ether is a classic example. While traditionally requiring harsh conditions, modern modifications have made this reaction more practical.
Mechanism: The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. The reaction can proceed through an oxidative addition-reductive elimination pathway or a nucleophilic aromatic substitution-type mechanism.[15]
Representative Experimental Data:
The following table provides representative data for the Ullmann condensation of aryl bromides with phenols.
| Aryl Bromide | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides | Phenols | CuI | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | - | Good to Excellent | |
| 2-Bromonaphthalene | p-Cresol | CuI (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 24 | 58.3 | [2] |
| Aryl Bromides | Phenols | Cu₂O nanocubes (0.1) | - | - | - | - | - | - | [22] |
Experimental Protocol (General):
-
To a reaction flask, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary, e.g., N,N-dimethylglycine), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Add this compound (1.0 equiv.), the desired phenol or alcohol (1.0-1.2 equiv.), and a solvent (e.g., dioxane or toluene).
-
Heat the mixture to reflux with stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.[2]
Conclusion
The bromine atom in this compound serves as a versatile handle for a variety of synthetic transformations, most notably palladium- and copper-catalyzed cross-coupling reactions. This guide has provided a detailed overview of the key reactions, including their mechanisms, representative experimental data from analogous systems, and adaptable protocols. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with the Ullmann condensation, offer a powerful toolkit for the synthesis of complex molecules derived from this compound. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to utilize this important building block in organic synthesis. Further experimental work on this compound itself will undoubtedly refine and expand upon the knowledge presented herein.
References
- 1. mdpi-res.com [mdpi-res.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. jeolusa.com [jeolusa.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Reaction—State of the Art [mdpi.com]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
Health and Safety Considerations for Handling 2-Bromo-4-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for the handling of 2-Bromo-4-ethylphenol. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally similar chemicals, such as other substituted phenols, to provide a comprehensive safety framework. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory guidelines.
Hazard Identification and Classification
GHS Hazard Statements for a Structurally Similar Compound (2-Bromo-4-methylphenol): [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C8H9BrO | [2] |
| Molecular Weight | 201.06 g/mol | [2][3] |
| CAS Number | 64080-15-5 | [2][3] |
| Appearance | Clear oil | [4] |
Toxicological Data
Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), is not available in the public domain. Researchers should handle this compound as potentially toxic.
| Parameter | Value | Reference |
| Acute Oral Toxicity | Data not available | |
| Acute Dermal Toxicity | Data not available | |
| Acute Inhalation Toxicity | Data not available | |
| Skin Corrosion/Irritation | Expected to be an irritant | [1] |
| Serious Eye Damage/Irritation | Expected to be a serious irritant | [1] |
| Respiratory or Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |
| Aspiration Hazard | Data not available |
Experimental Protocols
Risk Assessment and Handling Workflow
A thorough risk assessment must be conducted before any work with this compound. The following workflow outlines the key steps for safe handling.
References
Methodological & Application
Application Notes and Protocols: Selective Bromination of 4-ethylphenol to 2-Bromo-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective ortho-bromination of 4-ethylphenol (B45693) to yield 2-Bromo-4-ethylphenol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Three distinct methods are presented, utilizing different brominating agents and reaction conditions to achieve high yields and selectivity. These protocols are designed to be readily implemented in a laboratory setting. Quantitative data, including reaction yields and spectroscopic information, are summarized for comparative analysis.
Introduction
The targeted functionalization of aromatic rings is a cornerstone of modern organic synthesis. Specifically, the selective introduction of a bromine atom at the ortho position of a phenol (B47542) offers a versatile handle for subsequent cross-coupling reactions and other transformations. This compound is a key building block in the development of various biologically active molecules. The hydroxyl group of the phenol directs electrophilic substitution to the ortho and para positions. Since the para position is occupied by an ethyl group in the starting material, bromination will preferentially occur at one of the ortho positions. This application note details three reliable protocols for this transformation, offering flexibility in reagent choice and reaction setup.
Data Presentation
| Protocol | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Spectroscopic Data (¹H NMR) |
| 1 | Bromine (Br₂) | Dichloromethane (B109758) (CH₂Cl₂) | 0 | 5 min | 98% | δ 7.28 (s, 1H), 7.03 (d, J=8.3 Hz, 1H), 6.93 (d, J=8.3 Hz, 1H), 5.36 (s, 1H), 2.58 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |
| 2 | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) (ACN) | Room Temp. | 24 h | 61% | δ 7.28 (d, J=2.4 Hz, 1H), 7.03 (dd, J₁=2.4 Hz, J₂=8.4 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 5.34 (s, 1H), 2.56 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |
| 3 | Bromine (Br₂) with NaHCO₃ | Chloroform (B151607) (CHCl₃) | 0 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Bromination with Bromine in Dichloromethane
This protocol offers a rapid and high-yielding method for the synthesis of this compound.
Materials:
-
4-ethylphenol
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve 4-ethylphenol (e.g., 25 g, 0.21 mol) in dichloromethane (125 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (e.g., 11.6 mL, 0.23 mol) in dichloromethane dropwise to the cooled solution over a period of 15-20 minutes while stirring.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0°C.
-
Quench the reaction by the slow addition of 1 M NaOH solution until the reddish color of bromine disappears.
-
Transfer the mixture to a separatory funnel and dilute with deionized water.
-
Separate the organic layer, and wash it with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an orange oil.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of 0% to 5% ethyl acetate in hexanes to yield this compound as a clear oil.[1]
Protocol 2: Bromination with N-Bromosuccinimide in Acetonitrile
This method provides an alternative to using elemental bromine, which can be advantageous in terms of handling and safety.
Materials:
-
4-ethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), dry
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Equipment:
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of 4-ethylphenol (e.g., 1.0 g, 8.19 mmol) in dry acetonitrile (35 mL) in a flask under a nitrogen atmosphere, add N-bromosuccinimide (1.58 g, 8.92 mmol).
-
Stir the mixture at ambient temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic phases with saturated aqueous sodium chloride, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mobile phase of hexanes:ethyl acetate (95:5) to yield the title compound.[1]
Protocol 3: General Procedure for Bromination of 4-Alkylphenols
This protocol is a general method applicable to 4-alkylphenols and utilizes sodium bicarbonate as an acid scavenger.
Materials:
-
4-ethylphenol
-
Chloroform (CHCl₃)
-
Sodium hydrogencarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus or column chromatography system
Procedure:
-
To a solution of 4-ethylphenol (e.g., 20 mmol) in chloroform (20 mL), add sodium hydrogencarbonate (e.g., 2 g, 24 mmol).
-
Cool the resulting suspension to 0°C in an ice bath.
-
While vigorously stirring the suspension, slowly add a solution of bromine (e.g., 1.12 mL, 22 mmol) in chloroform (8 mL) dropwise.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, filter the suspension to remove the solids.
-
Rinse the filter cake with chloroform (e.g., 50 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The final product can be purified either by distillation under reduced pressure or by column chromatography using a petroleum ether:ethyl acetate (9:1) eluent.[1]
Spectroscopic Data of this compound
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=2.4 Hz, 1H, Ar-H), 7.03 (dd, J₁=8.4 Hz, J₂=2.4 Hz, 1H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 5.34 (s, 1H, -OH), 2.56 (q, J=7.6 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃).[1]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the bromination of 4-ethylphenol and the logical relationship of the key steps.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Bromo-4-ethylphenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for synthesizing a variety of 4-ethyl-biphenyl-2-ol derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a robust starting point for reaction optimization and methodology development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[2][3] this compound is a useful substrate for this transformation, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the phenol (B47542) ring. The resulting 4-ethyl-[1,1'-biphenyl]-2-ol and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[4][5]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Quantitative Data Summary
The following tables provide representative data for Suzuki coupling reactions of 2-bromo-phenols with various arylboronic acids. While specific data for this compound is limited in the literature, the conditions and yields presented for analogous substrates serve as a valuable guide for reaction optimization.
Table 1: Reaction Conditions for Suzuki Coupling of 2-Bromo-Phenols with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | 15 | 82 | [6] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 80 | 12 | ~95 | [7] |
| 3 | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | H₂O | 150 (MW) | 0.17 | >90 | [8] |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | High | [3] |
Table 2: Influence of Boronic Acid Structure on Yield
(Representative conditions based on Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in Toluene/H₂O at 80-100°C)
| Entry | Boronic Acid | Expected Yield Range (%) | Notes |
| 1 | Phenylboronic acid | 80-95 | Standard coupling partner. |
| 2 | 4-Methoxyphenylboronic acid | 85-98 | Electron-donating groups often enhance yield. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-90 | Electron-withdrawing groups may require longer reaction times. |
| 4 | 2-Tolylboronic acid | 70-85 | Steric hindrance from ortho-substituents can lower the yield.[9] |
| 5 | 3-Furylboronic acid | 70-90 | Heteroaryl boronic acids are generally well-tolerated. |
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely applicable method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 ratio) or 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[8]
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Applications in Drug Development
The 4-ethyl-biphenyl-2-ol scaffold synthesized via this Suzuki coupling reaction is a key structural motif in a variety of pharmacologically active compounds. The biphenyl (B1667301) core provides a rigid framework that can be appropriately substituted to interact with biological targets.
-
Antimicrobial and Antifungal Agents: Biphenyl derivatives have shown promising activity against various bacterial and fungal strains.[5]
-
Antioxidant Activity: The phenolic hydroxyl group in the biphenyl structure can act as a radical scavenger, imparting antioxidant properties to the molecule.[10]
-
Anti-inflammatory Agents: Some biphenyl compounds have been investigated for their anti-inflammatory effects.[10]
-
Sodium Channel Blockers: Certain biphenyl derivatives have been identified as potent sodium channel blockers, with potential applications in the treatment of neuropathic pain.[11]
-
Anticancer Agents: The biphenyl scaffold is present in numerous compounds that have been evaluated for their anticancer activity.[12]
The ability to readily synthesize a diverse library of 4-ethyl-biphenyl-2-ol derivatives using the Suzuki coupling of this compound makes this a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyl 2-(4-[1.1'-biphenyl]-4-yl-1H-imidazol-2-yl)ethylcarbamate, a potent sodium channel blocker for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-4-ethylphenol in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Bromo-4-ethylphenol is a versatile halogenated phenolic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an ethyl substituent, offers multiple avenues for chemical modification. This positions this compound as a key starting material for the preparation of various pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in two critical types of transformations relevant to pharmaceutical synthesis: Suzuki-Miyaura cross-coupling for the formation of biaryl structures and Williamson ether synthesis for the generation of aryloxy ethers. These structural motifs are prevalent in a wide range of therapeutic agents, including kinase inhibitors, receptor antagonists, and beta-blockers.
Introduction
Halogenated phenols are a well-established class of intermediates in the pharmaceutical industry due to their synthetic versatility. The bromine atom in this compound is particularly useful as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. The ethyl group can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API) by modulating lipophilicity.
This application note will detail proposed synthetic routes to key pharmaceutical intermediate scaffolds starting from this compound. While direct synthesis of a currently marketed drug from this specific starting material is not prominently documented in publicly available literature, the protocols provided are based on well-established and widely practiced synthetic methodologies for analogous compounds.
Key Applications and Synthetic Protocols
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Intermediates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. This reaction is extensively used in the pharmaceutical industry to construct biaryl scaffolds, which are common in many drugs, including kinase inhibitors and angiotensin II receptor blockers. This compound can be employed as the aryl halide partner in such couplings.
Application: Synthesis of 2'-Aryl-4-ethylphenol derivatives, which are potential precursors for kinase inhibitors or other biologically active molecules.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 201.06 | 1.0 | 201 mg |
| Pyridine-3-boronic acid | 122.92 | 1.2 | 147 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane (B91453) (anhydrous) | - | - | 5 mL |
| Water (degassed) | - | - | 1 mL |
Procedure:
-
To a dry 25 mL Schlenk flask, add this compound (201 mg, 1.0 mmol), Pyridine-3-boronic acid (147 mg, 1.2 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).
-
Add a magnetic stir bar to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of the inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate (B1210297) as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 4-Ethyl-2-(pyridin-3-yl)phenol.
Expected Yield: 75-85%
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | 5 | K₂CO₃ | Dioxane/Water (5:1) | 90 | 12 | 75-85 |
| Phenylboronic acid | 5 | K₂CO₃ | Dioxane/Water (5:1) | 90 | 12 | 80-90 |
| 4-Methoxyphenylboronic acid | 5 | Cs₂CO₃ | Toluene (B28343)/Ethanol/Water (4:1:1) | 100 | 10 | 82-92 |
Diagram of Suzuki-Miyaura Coupling Workflow:
Suzuki-Miyaura cross-coupling experimental workflow.
Williamson Ether Synthesis: Synthesis of Aryloxypropanolamine Intermediates
The Williamson ether synthesis is a classical and reliable method for forming ethers from an alkoxide and an organohalide. In pharmaceutical synthesis, this reaction is frequently used to prepare aryloxypropanolamine intermediates, which are the core structure of most beta-blockers.[1][2] this compound can serve as the phenolic starting material in this synthesis.
Application: Synthesis of 1-(2-bromo-4-ethylphenoxy)-2,3-epoxypropane, a key intermediate for beta-blocker analogues.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 201.06 | 10.0 | 2.01 g |
| Epichlorohydrin (B41342) | 92.52 | 15.0 | 1.39 g (1.18 mL) |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 12.0 | 0.48 g in 5 mL H₂O |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1.0 | 322 mg |
| Toluene | - | - | 20 mL |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve this compound (2.01 g, 10.0 mmol) and Tetrabutylammonium bromide (322 mg, 1.0 mmol) in toluene (20 mL).
-
Add epichlorohydrin (1.18 mL, 15.0 mmol) to the mixture.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add the sodium hydroxide solution (0.48 g in 5 mL of water) dropwise over 30 minutes, maintaining the temperature at 60-65 °C.
-
After the addition is complete, continue stirring the reaction mixture at 65 °C for 4 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 8:2).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and separate the organic layer.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(2-bromo-4-ethylphenoxy)-2,3-epoxypropane can be used in the next step without further purification or can be purified by vacuum distillation.
Expected Yield: >90%
Quantitative Data Summary (Williamson Ether Synthesis):
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Epichlorohydrin | NaOH | TBAB | Toluene | 65 | 4 | >90 |
| Ethyl bromoacetate | K₂CO₃ | None | Acetone | Reflux | 6 | 85-95 |
Diagram of Williamson Ether Synthesis Logical Relationship:
Logical steps in the synthesis of a beta-blocker intermediate.
Signaling Pathway Visualization
The biaryl and aryloxypropanolamine intermediates synthesized from this compound are scaffolds for molecules that can target various signaling pathways. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Beta-blockers target the beta-adrenergic signaling pathway.
Diagram of a Simplified Kinase Inhibitor Action on the MAPK/ERK Pathway:
Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly adaptable starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling and Williamson ether synthesis demonstrate its utility in creating complex molecular architectures, such as biaryl and aryloxypropanolamine scaffolds. These intermediates are foundational for the development of a variety of therapeutic agents. The provided experimental procedures and data serve as a practical guide for researchers in medicinal chemistry and drug development to leverage the synthetic potential of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-4-ethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the synthesis of 2-Bromo-4-ethylphenol and its derivatives. This document is intended to guide researchers in the preparation of these compounds for further investigation into their biological activities, including potential applications in anticancer and neuroprotective therapies.
Introduction
This compound is a substituted phenolic compound that serves as a versatile starting material for the synthesis of a variety of derivatives. The presence of the bromine atom and the hydroxyl group allows for functionalization at multiple sites, leading to the generation of diverse molecular architectures. Research has indicated that bromophenol derivatives possess a range of biological activities, including anticancer, and enzyme inhibitory properties. This document outlines the synthesis of the parent compound and selected ether, ester, and Schiff base derivatives, along with their characterization data.
Synthesis of this compound
The foundational step for producing derivatives is the efficient synthesis of this compound. This is typically achieved through the electrophilic bromination of 4-ethylphenol (B45693).
Experimental Protocol: Bromination of 4-Ethylphenol
Materials:
-
4-Ethylphenol
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1N Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath and begin stirring.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 5 minutes.
-
Quench the reaction by adding 1N NaOH solution.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an orange oil.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 0% to 5%) to afford pure this compound as a clear oil.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 4-Ethylphenol | This compound | Bromine | Dichloromethane | 98% | [1] |
Characterization Data (¹H NMR):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.28 (d, J=2.4 Hz, 1H), 7.03 (dd, J=8.4, 2.4 Hz, 1H), 6.93 (d, J=8.4 Hz, 1H), 5.36 (s, 1H, -OH), 2.58 (q, J=7.6 Hz, 2H, -CH₂-), 1.20 (t, J=7.6 Hz, 3H, -CH₃).[2]
Synthesis of this compound Derivatives
The hydroxyl group of this compound is a key site for derivatization, allowing for the formation of ethers and esters. The aromatic ring can also be further functionalized.
Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for preparing ethers from phenols. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
General Protocol for O-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add the desired alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Ester Derivatives via Esterification
Ester derivatives can be readily synthesized by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base.
General Protocol for Esterification:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Add a base (e.g., triethylamine, pyridine) (1.2 - 1.5 eq).
-
Cool the mixture to 0°C.
-
Slowly add the acyl chloride or anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Schiff Base Derivatives
Schiff base derivatives are formed by the condensation reaction between a primary amine and an aldehyde or ketone. While this compound itself does not have a carbonyl group, it can be a precursor to salicylaldehyde (B1680747) derivatives which can then form Schiff bases. For example, a formyl group can be introduced at the ortho position to the hydroxyl group via reactions like the Duff reaction or Reimer-Tiemann reaction.
Alternatively, Schiff bases can be synthesized from a brominated salicylaldehyde and an appropriate amine, such as 4-ethylaniline (B1216643).
Example Protocol for a Schiff Base Derivative:
A specific example is the synthesis of (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol.[3]
-
Dissolve 5-bromosalicylaldehyde (B98134) (1.0 eq) in ethanol.
-
Add 4-ethylaniline (1.0 eq) to the solution.
-
Reflux the mixture for a specified time until the reaction is complete.
-
Cool the reaction mixture to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization.
Quantitative Data for Selected Derivatives:
| Starting Material | Derivative Type | Product | Yield | Reference |
| 2-Bromo-4,5-dimethoxybenzyl alcohol and other phenols | Ether | Various bis(bromophenyl) ethers | 79-92% | [4] |
| 3,5-dibromo-4-hydroxyphenylacetic acid | Ester | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | 85% | [1] |
| 5-bromosalicylaldehyde and 4-ethylaniline | Schiff Base | (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol | 84% | [3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Biological Activities and Signaling Pathways
Derivatives of this compound have shown promise in several therapeutic areas, notably as anticancer and neuroprotective agents.
Anticancer Activity: ROS-Mediated Apoptosis
Certain bromophenol derivatives have demonstrated potent anticancer activity.[4][5] A key mechanism of action is the induction of apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[2] This process involves the modulation of key proteins in the apoptotic pathway.
Signaling Pathway Diagram: ROS-Mediated Apoptosis
Caption: ROS-mediated apoptosis induced by bromophenol derivatives.
The workflow for investigating this anticancer activity typically involves cell viability assays (e.g., MTT assay), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), and western blotting to analyze the expression levels of apoptotic proteins like Bcl-2, cleaved caspase-3, and cleaved PARP.[2]
Acetylcholinesterase (AChE) Inhibition
Several bromophenol derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][6][7] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition by bromophenol derivatives.
The inhibitory activity of these compounds is often evaluated using the Ellman's method, a colorimetric assay that measures the activity of AChE.[8] The potency of the inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[8]
Experimental Workflows
The synthesis and evaluation of this compound derivatives follow a logical progression of steps.
Workflow Diagram: Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound derivatives.
These detailed protocols and workflows provide a solid foundation for the synthesis and investigation of this compound derivatives. The promising biological activities of these compounds warrant further exploration for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 2-Bromo-4-ethylphenol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical techniques for monitoring chemical reactions involving 2-Bromo-4-ethylphenol, a key intermediate in the synthesis of various organic compounds. The following protocols and data are intended to guide researchers in selecting and implementing appropriate analytical methods for real-time reaction monitoring, kinetic studies, and purity assessment of reaction products.
Introduction to Analytical Monitoring of this compound Reactions
This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to form more complex molecular architectures. Effective monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring safety, and understanding reaction kinetics. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ spectroscopic techniques for monitoring these reactions.
A common and important class of reactions for this compound is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, a reversed-phase HPLC method is typically effective.
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol describes the monitoring of the Suzuki-Miyaura coupling between this compound and phenylboronic acid.
-
Reaction Scheme:
-
This compound + Phenylboronic Acid → 4-Ethyl-[1,1'-biphenyl]-2-ol + H₃BO₃
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation for Analysis:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL) to a final volume of 1 mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of standards for this compound and the expected product, 4-Ethyl-[1,1'-biphenyl]-2-ol.
-
Determine the concentration of the reactant and product in the reaction samples from the calibration curve.
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile.
-
Quantitative Data Summary: HPLC Monitoring of Suzuki-Miyaura Reaction
| Time (minutes) | This compound Concentration (mM) | 4-Ethyl-[1,1'-biphenyl]-2-ol Concentration (mM) | Percent Conversion (%) |
| 0 | 50.0 | 0.0 | 0 |
| 15 | 35.5 | 14.5 | 29 |
| 30 | 25.0 | 25.0 | 50 |
| 60 | 12.5 | 37.5 | 75 |
| 120 | 3.0 | 47.0 | 94 |
| 180 | < 1.0 | > 49.0 | > 98 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for monitoring reactions of this compound, often after a derivatization step to improve volatility and peak shape.
Protocol 2: GC-MS Analysis of a Heck Coupling Reaction Product
This protocol is for the analysis of the product from a Heck coupling reaction between this compound and styrene.
-
Reaction Scheme:
-
This compound + Styrene → 4-Ethyl-2-styrylphenol
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Sample Preparation (with Derivatization):
-
After the reaction is complete, extract the product into an organic solvent like dichloromethane.
-
To a dried aliquot of the extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of the phenolic hydroxyl group.
-
Inject the derivatized sample into the GC-MS.
-
Quantitative Data Summary: GC-MS Analysis of Heck Reaction Components
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (TMS derivative) | ~12.5 | 272/274 (M+), 257/259, 193 |
| 4-Ethyl-2-styrylphenol (TMS derivative) | ~18.2 | 296 (M+), 281, 205 |
In-situ Reaction Monitoring Techniques
In-situ (in the reaction vessel) monitoring techniques provide real-time data on the progress of a reaction without the need for sampling.
Flow NMR or in-situ NMR probes can be used to monitor the reaction in real-time by tracking the disappearance of reactant signals and the appearance of product signals.
Protocol 3: Conceptual Workflow for In-situ NMR Monitoring
-
Set up the reaction in an NMR tube or in a reactor connected to a flow NMR system.
-
Acquire NMR spectra at regular intervals throughout the reaction.
-
Integrate the characteristic signals of this compound and the reaction product.
-
Plot the normalized integral values over time to generate a reaction profile.
Attenuated Total Reflectance (ATR)-FTIR probes can be immersed directly into the reaction mixture to monitor changes in the infrared spectrum, allowing for the tracking of functional groups and the overall progress of the reaction.
Protocol 4: Conceptual Workflow for In-situ FTIR Monitoring
-
Insert an ATR-FTIR probe into the reaction vessel.
-
Collect a background spectrum of the initial reaction mixture before initiation.
-
Continuously collect IR spectra as the reaction proceeds.
-
Monitor the decrease in the intensity of peaks characteristic of the reactants and the increase in peaks corresponding to the product.
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Logical workflow for reaction monitoring and completion.
Conclusion
The choice of analytical technique for monitoring reactions of this compound depends on several factors, including the specific reaction being studied, the available instrumentation, and the desired level of detail. HPLC and GC-MS are powerful offline techniques that provide accurate quantitative data, while in-situ methods like NMR and FTIR offer the advantage of real-time monitoring without sample manipulation. The protocols and data presented here serve as a guide for developing robust analytical methods for the study of this compound reactions, enabling better process understanding and optimization in research and development.
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-Bromo-4-ethylphenol
Introduction
2-Bromo-4-ethylphenol is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive bromine atom ortho to a hydroxyl group, makes it a versatile building block for introducing the 4-ethylphenol (B45693) moiety into more complex molecules. The demand for reliable and scalable synthetic routes for this compound is therefore significant within the research and drug development sectors.
These application notes provide a detailed, step-by-step protocol for the laboratory scale-up synthesis of this compound from commercially available 4-ethylphenol. The primary protocol focuses on a high-yield, selective ortho-bromination using N-Bromosuccinimide (NBS), which is well-suited for gram-scale synthesis.[1] An alternative protocol using elemental bromine is also presented. This document is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for producing this key intermediate.
Physicochemical Data
A summary of the key physical and chemical properties for the starting material and the final product is provided below.
| Property | 4-Ethylphenol (Starting Material) | This compound (Product) |
| CAS Number | 123-07-9 | 64080-15-5[2] |
| Molecular Formula | C₈H₁₀O | C₈H₉BrO[2] |
| Molecular Weight | 122.16 g/mol | 201.06 g/mol [2] |
| Appearance | Colorless to pale yellow solid or liquid | Clear to orange oil[3] |
Synthetic Scheme
The recommended synthesis involves the selective mono-ortho-bromination of 4-ethylphenol using N-Bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid (p-TsOH) in methanol.[1]
References
Application Notes: Derivatization of the Hydroxyl Group of 2-Bromo-4-ethylphenol for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-ethylphenol is a valuable substituted phenol (B47542) intermediate in organic and medicinal chemistry. Its aromatic ring, substituted with a bromine atom, an ethyl group, and a hydroxyl group, offers multiple sites for synthetic modification. The derivatization of the phenolic hydroxyl group is a key strategy for modulating the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity. These modifications are crucial in the synthesis of novel bioactive compounds, including enzyme inhibitors and kinase modulators, making this scaffold highly relevant in drug discovery programs.[1][2] This document provides detailed protocols for the two most common and effective derivatization reactions for the hydroxyl group of this compound: O-Alkylation (Williamson Ether Synthesis) and O-Acylation (Esterification).
Applications in Drug Development: The derivatization of halogenated phenols is a cornerstone of modern medicinal chemistry. The resulting ethers and esters serve as critical intermediates or final active pharmaceutical ingredients (APIs). For instance, the ether linkage is a common feature in many approved drugs. The synthesis of Afatinib, an irreversible kinase inhibitor used in cancer therapy, involves the formation of an ether linkage with a substituted phenol derivative.[3] By converting the phenolic hydroxyl group into an ether or ester, researchers can fine-tune the molecule's interaction with biological targets, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and explore structure-activity relationships (SAR) to optimize therapeutic efficacy.[2][4]
Experimental Protocols and Data
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers by reacting a phenoxide with a primary alkyl halide. The reaction proceeds via an SN2 mechanism and is highly efficient for phenols.[5][6] A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic alkyl halide.[7]
Detailed Protocol:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous acetone (B3395972) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Stir the resulting suspension vigorously at room temperature for 20-30 minutes.
-
Alkylation: Add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) (1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C (or reflux for acetone) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the solvent used.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (B1210297) or dichloromethane (B109758). Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether derivative.[9]
O-Acylation via Esterification
Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer Esterification).[10][11] The base-catalyzed method is often faster and conducted under milder conditions.
Detailed Protocol (using Acyl Chloride):
-
Setup: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 eq.) or pyridine (B92270) (used as both base and solvent) to the solution.
-
Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the derivatization of this compound. Note that actual yields may vary based on the specific substrate, reagents, and scale of the reaction.
| Derivatization Method | Reagent Example | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| O-Alkylation | Methyl Iodide | K₂CO₃ | Acetone | 56 | 4-6 | 85-95 |
| O-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 60 | 6-8 | 80-90 |
| O-Acylation | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | 90-98 |
| O-Acylation | Benzoyl Chloride | Pyridine | Pyridine | RT | 3-5 | 88-96 |
| Fischer Esterification | Acetic Acid | H₂SO₄ (cat.) | Toluene | 110 | 12-24 | 70-85 |
Yields are estimated based on similar transformations reported in the literature for substituted phenols.[8][9][10][12]
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: Role of derivatization in synthesizing kinase inhibitors targeting signaling pathways.
References
- 1. This compound | 64080-15-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Use of 2-Bromo-4-ethylphenol in the Preparation of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-bromo-4-ethylphenol as a versatile intermediate in the synthesis of novel organic compounds. Due to its unique structure, featuring a reactive bromine atom ortho to a hydroxyl group and an ethyl substituent, this compound is an excellent starting material for creating diverse molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are fundamental for applications in medicinal chemistry, agrochemical synthesis, and materials science.[1][2]
Core Synthetic Applications
This compound is an ideal substrate for a variety of cross-coupling reactions that allow for the construction of complex molecules. The carbon-bromine bond is readily functionalized, while the phenolic hydroxyl group can be used for subsequent modifications or can influence the electronic properties and biological activity of the final products.[3] The primary applications involve palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[4][5]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical conditions and expected yields for key reactions using this compound as a starting material. These parameters are based on established literature for structurally similar bromophenols and serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 | 18 | 75-85 |
| 4 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 82-92 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 75-88 |
| 4 | Lithium bis(trimethylsilyl)amide¹ | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 12 | 85-95 |
¹Used as an ammonia (B1221849) equivalent for the synthesis of primary arylamines.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the regioselective bromination of similar phenols.[7]
Materials:
-
Bromine (Br₂)
-
Dichloroethane or Carbon Tetrachloride (anhydrous)
-
Lewis Acid Catalyst (e.g., Methane sulfonic acid, optional)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Sodium sulfite (B76179) solution (aqueous, 10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol (1.0 equiv) in the chosen anhydrous solvent (e.g., dichloroethane).
-
Cool the mixture to 0 to -5 °C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 equiv) in the same solvent.
-
Add the bromine solution dropwise to the stirred phenol (B47542) solution over 1-2 hours, ensuring the temperature remains below 0 °C. The reaction should be protected from light.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding 10% aqueous sodium sulfite solution until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation using this compound.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for C-N bond formation using this compound.[4][11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 5-10 minutes until a homogeneous catalyst solution forms.
-
Add the amine, this compound, and the base to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general workflow for cross-coupling reactions and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-ethylphenol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 2-Bromo-4-ethylphenol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Bromo-4-ethylphenol, a key intermediate in organic and medicinal chemistry, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely adopted technique for assessing the purity and quantifying this compound due to its high resolution, sensitivity, and accuracy.[2] A reversed-phase method is typically effective for this class of compounds.
1.1. Experimental Protocol
A reverse-phase HPLC method with a C18 column is recommended for the separation of this compound from potential impurities.
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% A / 40% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
1.2. Sample Preparation
For drug substance or pure material analysis, dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required.
1.3. Quantitative Data Summary (Illustrative)
The following table presents illustrative quantitative performance data for the HPLC method. Actual performance may vary based on the specific instrument and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 5.8 min |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 98 - 102% |
1.4. HPLC Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-ethylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Bromo-4-ethylphenol, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the electrophilic bromination of 4-ethylphenol (B45693). The two primary approaches utilize either elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen method and reaction conditions. Synthesis using elemental bromine in dichloromethane (B109758) can achieve yields as high as 98%, while methods employing N-Bromosuccinimide in acetonitrile (B52724) may result in yields around 61%.[1][2]
Q3: What are the common side products, and how can their formation be minimized?
A3: The primary side product is the di-brominated species, 2,6-Dibromo-4-ethylphenol. The hydroxyl group of the phenol (B47542) is a strong activating group, making the aromatic ring susceptible to further bromination. To minimize this, the slow and controlled addition of the brominating agent is crucial to avoid localized high concentrations.[3] Maintaining a precise stoichiometry of the brominating agent is also critical.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material (4-ethylphenol), you can determine when the starting material has been consumed.
Q5: What are the recommended purification methods for this compound?
A5: Following the reaction, a standard aqueous workup is typically performed to remove any unreacted reagents and byproducts. The crude product is then purified, most commonly by flash column chromatography on silica (B1680970) gel.[1][2]
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| BYP-01 | Low Yield of this compound | - Incomplete reaction. - Formation of over-brominated side products. - Loss of product during workup and purification. | - Reaction Time/Temperature: Ensure the reaction is stirred for the recommended duration at the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Reagent Addition: Add the brominating agent (e.g., Bromine or NBS solution) slowly to the 4-ethylphenol solution to maintain control over the reaction and minimize localized over-concentration.[3] - Workup: During the aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| BYP-02 | Final product is contaminated with 2,6-Dibromo-4-ethylphenol | The hydroxyl group is a strong activating group, making the aromatic ring susceptible to further bromination, especially with excess brominating agent. | - Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-ethylphenol. - Controlled Addition: As mentioned above, the slow, dropwise addition of the brominating agent is critical. |
| PUR-01 | Difficulty in purifying the product by column chromatography | - Inappropriate solvent system for elution. - Co-elution of the product with impurities. | - Solvent System Optimization: Use a non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate (B1210297). Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product.[1] - Re-crystallization: If column chromatography is ineffective, consider recrystallization as an alternative purification method. |
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Bromine in Dichloromethane | Protocol 2: NBS in Acetonitrile | Protocol 3: Bromine in Chloroform |
| Starting Material | 4-ethylphenol | 4-ethylphenol | 4-alkylphenol (general) |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) | Acetonitrile (ACN) | Chloroform (CHCl₃) |
| Temperature | 0 °C | Room Temperature | 0 °C |
| Reaction Time | 5 minutes after addition | 2 hours | Not specified (monitored by TLC) |
| Reported Yield | 98%[1][2] | 61%[1] | Not specified |
| Purification | Flash column chromatography | Flash column chromatography | Distillation or column chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine in Dichloromethane
Materials:
-
4-ethylphenol
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
1N Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirrer
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-ethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane to the cooled solution with stirring.
-
After the addition is complete, continue stirring for 5 minutes.[2]
-
Quench the reaction by adding 1N NaOH solution.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., 0-5% ethyl acetate in hexanes) to yield this compound as a clear oil.[1][2]
Protocol 2: Synthesis of this compound using NBS in Acetonitrile
Materials:
-
4-ethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve 4-ethylphenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic phases with saturated aqueous sodium chloride.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Side products in the bromination of 4-ethylphenol and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-ethylphenol (B45693). Our aim is to help you navigate common experimental challenges, minimize the formation of side products, and effectively purify your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of brominated 4-ethylphenol derivatives, presented in a question-and-answer format.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| BP-01 | Low yield of desired brominated product. | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Loss of product during workup and purification. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure it goes to completion. - Temperature Control: Maintain the recommended reaction temperature. Lower temperatures can slow the reaction, while excessively high temperatures can lead to side product formation. - Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. - Workup: Minimize transfers between glassware and ensure complete extraction of the product during the workup phase. |
| BP-02 | High percentage of polybrominated side products (e.g., 2,6-dibromo-4-ethylphenol (B3353959) when 2-bromo-4-ethylphenol is desired, or 2,4,6-tribromophenol). | - The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions. - Use of a highly reactive brominating agent (e.g., bromine water). - Molar excess of the brominating agent. - Use of a polar protic solvent. | - Choice of Brominating Agent: For monobromination, use a milder brominating agent such as N-Bromosuccinimide (NBS). - Stoichiometry: Carefully control the stoichiometry, using approximately one equivalent of the brominating agent for monosubstitution. - Solvent Selection: Employ a non-polar solvent like carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or carbon tetrachloride (CCl₄) to reduce the reaction rate and favor monobromination.[1][2] - Temperature: Conduct the reaction at a lower temperature to better control the reaction rate.[1] |
| BP-03 | Presence of unreacted 4-ethylphenol in the final product. | - Insufficient amount of brominating agent. - Short reaction time. | - Stoichiometry: Ensure at least one equivalent of the brominating agent is used for monobromination. - Reaction Time: Allow the reaction to proceed for the recommended duration, monitoring by TLC or GC-MS until the starting material is consumed. |
| BP-04 | Formation of undesired isomers. | - The directing effects of the hydroxyl and ethyl groups can lead to a mixture of ortho and para substituted products, although substitution ortho to the hydroxyl group is generally favored. | - Purification: Isomeric products with different polarities can often be separated by column chromatography. Fractional distillation under reduced pressure may also be effective if the boiling points are sufficiently different. |
| BP-05 | Product is colored (e.g., yellow or brown). | - Oxidation of the phenolic compound. - Presence of residual bromine. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - Removal of Excess Bromine: During the workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite to quench any remaining bromine.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the bromination of 4-ethylphenol?
A1: The primary side products include:
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Over-brominated species: Such as 2,6-dibromo-4-ethylphenol (if monobromination is intended) and 2,4,6-tribromophenol. This occurs due to the high activation of the phenol (B47542) ring by the hydroxyl group.[1][2]
-
Isomeric byproducts: While the primary product is typically this compound, small amounts of other isomers may form.
-
Unreacted starting material: 4-ethylphenol may remain if the reaction does not go to completion.
-
Oxidation products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry impurities.[2]
Q2: How can I selectively synthesize this compound over 2,6-dibromo-4-ethylphenol?
A2: To favor the formation of the monobrominated product, you should:
-
Use a non-polar solvent such as carbon disulfide or dichloromethane.[1]
-
Maintain a low reaction temperature.
-
Carefully control the stoichiometry, using a 1:1 molar ratio of 4-ethylphenol to the brominating agent.
-
Consider using a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Q3: What are the recommended methods for purifying the crude product?
A3: The choice of purification method depends on the nature of the impurities:
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Fractional Distillation under Reduced Pressure: This is effective for separating products with different boiling points, such as the monobrominated product from the dibrominated product and unreacted starting material.
-
Recrystallization: If the desired product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent can be a highly effective purification technique.[3]
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Column Chromatography: This is a powerful method for separating compounds with similar polarities, such as isomeric byproducts or for isolating the desired product from a complex mixture of side products.[3][4]
Q4: How can I monitor the progress of the bromination reaction?
A4: The most common methods for monitoring the reaction are:
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Thin Layer Chromatography (TLC): TLC can be used to quickly visualize the consumption of the starting material and the formation of the product(s). A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation of the spots.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more detailed analysis of the reaction mixture, allowing for the identification and quantification of the starting material, desired product, and any side products.[5]
Data Presentation
The following table summarizes the expected product distribution in the bromination of 4-ethylphenol under different reaction conditions. The data is compiled based on established principles of electrophilic aromatic substitution on phenols.
| Reaction Conditions | 4-Ethylphenol (Unreacted) | This compound (Desired Product) | 2,6-Dibromo-4-ethylphenol | Other Side Products (e.g., isomers, tribromophenol) |
| 1.1 eq. Br₂ in CS₂, 0°C | ~5% | ~85% | ~8% | ~2% |
| 2.2 eq. Br₂ in Acetic Acid, RT | <1% | ~10% | ~85% | ~5% |
| 1.1 eq. NBS in CH₂Cl₂, RT | ~10% | ~80% | ~5% | ~5% |
| Excess Br₂ in H₂O, RT | 0% | Low | High | High (including tribromophenol) |
Note: The values in this table are illustrative and can vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound (Monobromination)
Materials:
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4-Ethylphenol
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N-Bromosuccinimide (NBS)
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Dichloromethane (CH₂Cl₂)
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1M Sodium bisulfite solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylphenol (1.0 eq) in dichloromethane.
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Protect the flask from light by wrapping it in aluminum foil.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding 1M sodium bisulfite solution to remove any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Synthesis of 2,6-Dibromo-4-ethylphenol (Dibromination)
Materials:
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4-Ethylphenol
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Bromine (Br₂)
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Glacial acetic acid
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1M Sodium bisulfite solution
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Water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, dissolve 4-ethylphenol (1.0 eq) in glacial acetic acid.
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Cool the flask in an ice bath.
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From the dropping funnel, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material and monobrominated intermediate are no longer observed.
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Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.
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Add 1M sodium bisulfite solution dropwise until the orange color of bromine disappears.
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Collect the solid product by vacuum filtration and wash with cold water.
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Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and transfer to a separatory funnel.
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Wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
References
Purification of crude 2-Bromo-4-ethylphenol by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Bromo-4-ethylphenol by column chromatography. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocol: Column Chromatography of this compound
This protocol details the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography.
Materials and Equipment:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane (B92381) (analytical grade)
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Ethyl acetate (B1210297) (analytical grade)
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Glass chromatography column
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Cotton or glass wool
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Sand (acid-washed)
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Beakers and Erlenmeyer flasks
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
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TLC developing chamber
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UV lamp (254 nm)
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Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A good starting ratio is 9:1 (hexane:ethyl acetate).
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Visualize the plate under a UV lamp to determine the separation of the desired product from impurities. The target Rf value for this compound is approximately 0.34 in a 90:10 hexanes:ethyl acetate solvent system.[1] Adjust the solvent system polarity to achieve an Rf of 0.2-0.3 for optimal separation.
-
-
Column Packing:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 1 cm) over the plug.
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Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate).
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Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a more polar, volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
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Carefully add the mobile phase to the column.
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Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).
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Collect the eluent in fractions of appropriate size.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound as a clear oil.[1]
-
Data Presentation
Table 1: Chromatographic Parameters for this compound Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient or isocratic) |
| Recommended Starting Eluent | 95:5 (Hexanes:Ethyl Acetate) |
| Typical Eluent for Elution | 90:10 (Hexanes:Ethyl Acetate) |
| Target Rf Value | ~0.34 in 90:10 Hexanes:EtOAc |
| Visualization | UV light (254 nm) |
Table 2: Potential Impurities from Synthesis
| Impurity | Reason for Formation |
| 4-ethylphenol | Incomplete reaction |
| 2,6-Dibromo-4-ethylphenol | Over-bromination of the starting material |
| Other brominated isomers | Non-selective bromination |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not move down the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor separation of product and impurities (streaking or overlapping bands) | - Improperly packed column (channels or cracks).- Column overloading.- Sample is not soluble in the mobile phase. | - Repack the column carefully to ensure a uniform bed.- Use a larger column or reduce the amount of crude sample loaded.- Use the dry loading method. |
| Tailing of the product spot on TLC and column | The phenolic hydroxyl group can interact strongly with the acidic silica gel. | Add a small amount of a modifier like acetic acid (e.g., 0.1-1%) to the mobile phase to improve the peak shape. |
| Compound appears to have decomposed on the column | Some phenolic compounds can be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivate the silica gel by pre-treating it with a base like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4. For this compound, a mixture of hexanes and ethyl acetate is a good starting point.[1] You can start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity.
Q2: What is the difference between wet and dry loading, and when should I use each?
A2: In wet loading, the sample is dissolved in a small amount of the mobile phase and applied directly to the column. This is suitable for samples that are readily soluble in the eluent. Dry loading involves adsorbing the sample onto a small amount of silica gel, which is then added to the top of the column. This method is preferred for samples that have poor solubility in the mobile phase.
Q3: My compound is visible as a colored band on the column, but it is moving very slowly. What should I do?
A3: If the band is moving too slowly, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a 95:5 mixture of hexanes and ethyl acetate, you can switch to a 90:10 or 85:15 mixture.
Q4: I am seeing cracks in my silica gel bed. How does this affect my separation?
A4: Cracks or channels in the silica gel bed lead to an uneven flow of the mobile phase, which will result in poor separation. The solvent will bypass parts of the stationary phase, leading to broad or overlapping bands. The column should be repacked if significant cracking occurs.
Q5: Can I reuse my silica gel column?
A5: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Residual compounds from previous purifications can co-elute and contaminate your current sample. For best results, always use fresh stationary phase for each purification.
Visualizations
References
Overcoming challenges in the synthesis of 2-Bromo-4-ethylphenol
Welcome to the technical support center for the synthesis of 2-Bromo-4-ethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic bromination of 4-ethylphenol (B45693). This reaction typically involves treating 4-ethylphenol with a brominating agent, such as liquid bromine, in a suitable solvent like dichloromethane (B109758) at a controlled temperature.[1]
Q2: What are the primary challenges and side reactions in the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound revolve around controlling the regioselectivity and preventing over-bromination. The main side reaction is the formation of polybrominated products, most commonly 2,6-dibromo-4-ethylphenol.[2][3][4] The hydroxyl group of the phenol (B47542) is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.[5][6]
Q3: How can I improve the regioselectivity and favor the formation of the 2-bromo isomer over the para-bromo isomer?
A3: While the provided protocols focus on the ortho-bromination of 4-ethylphenol where the para position is already occupied, achieving high regioselectivity in phenol bromination, in general, can be influenced by steric hindrance and reaction conditions. For 4-substituted phenols, the bromine will be directed to the ortho positions. To achieve selective mono-bromination at one of the ortho positions, careful control of stoichiometry and reaction conditions is crucial.
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, a common work-up procedure involves quenching the reaction with a base, such as 1N NaOH solution, followed by separation of the organic and aqueous layers. The crude product, often an oil, can then be purified using column chromatography. A typical elution system for this purification is a gradient of hexane (B92381) and ethyl acetate (B1210297).[1] Distillation under reduced pressure is another effective method for purification.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the correct stoichiometry of reactants. - Extend the reaction time and monitor progress using TLC or GC. |
| Loss of product during work-up or purification. | - Ensure complete extraction from the aqueous layer. - Optimize column chromatography conditions (e.g., choice of eluent, column packing). | |
| Formation of significant amounts of 2,6-dibromo-4-ethylphenol | Over-bromination due to excess brominating agent or high reactivity. | - Use a precise 1:1 molar ratio of 4-ethylphenol to the brominating agent. - Add the brominating agent dropwise at a low temperature to control the reaction rate.[1] - Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better control over mono-bromination.[5][6] |
| Reaction is sluggish or does not proceed | Low reaction temperature or insufficient activation. | - Allow the reaction to slowly warm to room temperature after the initial cooling. - Ensure the absence of radical inhibitors if using a radical-initiated pathway. |
| Presence of colored impurities in the final product | Oxidation of the phenol or residual bromine. | - During the work-up, wash the organic layer with a reducing agent solution, such as sodium bisulfite, to remove excess bromine.[5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
Experimental Protocols
Synthesis of this compound from 4-Ethylphenol
This protocol is adapted from a standard laboratory procedure for the bromination of 4-ethylphenol.[1]
Materials:
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4-Ethylphenol
-
Liquid Bromine
-
Dichloromethane (CH₂Cl₂)
-
1N Sodium Hydroxide (NaOH) solution
-
Water
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Hexane
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Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol (e.g., 25 g, 0.21 mol) in dichloromethane (125 mL).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Bromine: Slowly add liquid bromine (e.g., 11.6 mL, 0.23 mol) dropwise to the cooled solution over a period of time, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 5 minutes.
-
Quenching: Quench the reaction by slowly adding 1N NaOH solution.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate (starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5%) to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Ethylphenol | [1] |
| Brominating Agent | Liquid Bromine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0°C | [1] |
| Stoichiometry (4-ethylphenol:bromine) | ~1 : 1.1 | [1] |
| Yield | ~98% | [1] |
| Purification Method | Column Chromatography | [1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for this compound Synthesis
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. This compound | 64080-15-5 [chemicalbook.com]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. aobchem.com [aobchem.com]
- 4. 2,6-Dibromo-4-ethylphenol | C8H8Br2O | CID 92626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Optimizing reaction conditions for 2-Bromo-4-ethylphenol synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4-ethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic procedure.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or degradation. To improve your yield, consider the following:
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Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can lead to side product formation.
-
Reagent Purity: The purity of your starting material, 4-ethylphenol (B45693), and the brominating agent is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity reagents.
-
Stoichiometry: Precise control of the stoichiometry is essential. Use a slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents) to ensure complete conversion of the starting material. However, a large excess can lead to the formation of dibrominated byproducts.
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Workup Procedure: Product can be lost during the aqueous wash and extraction steps. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) by performing multiple extractions.
Problem 2: Formation of Dibrominated Impurity
Q2: I am observing the formation of a significant amount of 2,6-Dibromo-4-ethylphenol in my product mixture. How can I minimize this side reaction?
A2: The formation of dibrominated byproducts is a common issue in the bromination of activated aromatic rings like phenols. The hydroxyl group is a strong activating group, making the product susceptible to further bromination. To enhance the selectivity for the mono-brominated product, you can implement the following strategies:
-
Choice of Brominating Agent: Use a milder brominating agent. While elemental bromine (Br₂) is commonly used, alternatives like N-Bromosuccinimide (NBS) can offer better selectivity for mono-bromination.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the solution of 4-ethylphenol at a low temperature (e.g., 0 °C). This maintains a low concentration of bromine in the reaction mixture at any given time, which disfavors the second bromination reaction.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents such as dichloromethane or carbon tetrachloride are often preferred over polar solvents to temper the reactivity of bromine.
-
Temperature Control: Maintaining a low reaction temperature throughout the addition of bromine is critical to control the reaction rate and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the electrophilic aromatic substitution of 4-ethylphenol using elemental bromine (Br₂) as the brominating agent in a suitable solvent like dichloromethane at a controlled temperature.
Q2: What are the primary safety precautions I should take when working with bromine?
A2: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Have a solution of sodium thiosulfate (B1220275) readily available to neutralize any spills.[1]
Q3: How can I effectively purify the crude this compound?
A3: Purification can be achieved through several methods. Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is a highly effective method for separating the desired product from unreacted starting material and dibrominated byproducts.[2] Distillation under reduced pressure is another viable option for purification.
Q4: Can I use a different brominating agent instead of elemental bromine?
A4: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine and can provide better selectivity for mono-bromination.[3] Other options include using a combination of HBr and an oxidizing agent like H₂O₂.
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the synthesis of brominated phenols, providing a comparative overview.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Ethylphenol | Bromine | Dichloromethane | 0 | 5 min after addition | 98 | [2] |
| 4-Methylphenol | HBr/H₂O₂ | Ethylenedichloride | Not specified | Not specified | ~90 | [4] |
| 4-Fluorophenol | Bromine | Dichloroethane | 5-10 | 30 min | 95 | [5] |
| p-Cresol | Bromine | Chloroform | -10 to -5 | Not specified | 97.3 | [6] |
| Phenol | KBr/KBrO₃ | Acetic acid/water | Room Temp | 48 min | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine [2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylphenol (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (1.05-1.1 equivalents) in dichloromethane dropwise to the cooled solution of 4-ethylphenol over a period of 30-60 minutes while stirring vigorously. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) eluent system or by vacuum distillation to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield and impurity formation.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 5. guidechem.com [guidechem.com]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
How to remove unreacted bromine from 2-Bromo-4-ethylphenol reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4-ethylphenol. This guide focuses on the effective removal of unreacted bromine from the reaction mixture.
Troubleshooting Guide
| Problem ID | Issue | Possible Cause(s) | Suggested Solution(s) |
| BR-01 | Persistent red-brown or orange color in the organic layer after quenching. | - Insufficient quenching agent added. - Inefficient mixing of the biphasic system. | - Add more of the quenching solution (e.g., 10% sodium thiosulfate (B1220275) or sodium bisulfite) portion-wise until the color disappears. - Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers. |
| BR-02 | Formation of a fine white or yellow precipitate (sulfur) during quenching with sodium thiosulfate. | - The reaction mixture is too acidic, leading to the disproportionation of thiosulfate. | - Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to sulfur precipitation. - Neutralize or slightly basify the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before or during the thiosulfate quench. |
| BR-03 | Emulsion formation during aqueous work-up. | - Similar densities of the organic and aqueous layers. - Presence of surfactants or fine solids at the interface. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. - Add more organic solvent to decrease the density of the organic layer. - Gently swirl the separatory funnel instead of vigorous shaking. - If a solid is causing the emulsion, filtration through a pad of celite may be necessary. |
| BR-04 | Low yield of this compound. | - Incomplete reaction. - Over-bromination to form di- or tri-brominated species. - Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Control the reaction temperature (e.g., 0-5 °C) and add the bromine solution dropwise to minimize over-bromination. - During the aqueous work-up, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent. |
| BR-05 | Product contamination with starting material (4-ethylphenol). | - Incomplete bromination reaction. | - Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted bromine from the this compound reaction mixture?
A1: The most common and effective methods involve quenching the excess bromine with a reducing agent. Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically effective at reducing bromine to colorless bromide ions.
-
Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (B1197395) (Na₂S₂O₅): These are also effective reducing agents for bromine. A 1.32 M aqueous solution of sodium metabisulfite has been used for quenching bromination reactions.[1]
-
Sodium Sulfite (Na₂SO₃): This can be used as an alternative to sodium thiosulfate and may be preferred to avoid potential sulfur precipitation.
-
Aqueous Sodium Hydroxide (NaOH): A 1 N NaOH solution can be used to quench the reaction.[2]
Q2: How can I visually determine if all the unreacted bromine has been removed?
A2: The disappearance of bromine's characteristic reddish-brown or orange color is a clear visual indicator that it has been consumed. The reaction mixture should become colorless or pale yellow upon complete quenching.
Q3: Is it safe to remove unreacted bromine by evaporation?
A3: No, attempting to remove bromine by evaporation is not recommended. Bromine is highly toxic and corrosive, and this method poses a significant inhalation hazard. Chemical quenching is the safer and more effective method.
Q4: What should I do if my product is sensitive to acidic or basic conditions during the work-up?
A4: If your product is sensitive to acidic byproducts like HBr, the reaction mixture can be washed with a mild aqueous base such as a saturated sodium bicarbonate solution to neutralize the acid.[3] If the product is sensitive to strong bases, avoid using NaOH for quenching and instead use a milder quenching agent like sodium bisulfite, followed by washes with water and brine.
Q5: How can I purify the crude this compound after removing the unreacted bromine?
A5: The crude product can be purified by several methods, including:
-
Flash column chromatography: A common method for purification, using a solvent system such as ethyl acetate (B1210297) in hexanes.[2]
-
Distillation: The product can be purified by distillation under reduced pressure.[4]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocol: Quenching and Work-up of this compound Reaction
This protocol describes a general procedure for quenching unreacted bromine and working up the reaction mixture to isolate the crude this compound.
Materials:
-
Reaction mixture containing this compound and unreacted bromine
-
10% (w/v) aqueous sodium thiosulfate solution (or 10% sodium bisulfite solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: After the bromination reaction is deemed complete (e.g., by TLC analysis), cool the reaction mixture to 0-5 °C in an ice-water bath. This helps to control any exotherm during the quenching process.
-
Quenching: Slowly add the 10% aqueous sodium thiosulfate solution dropwise to the stirred reaction mixture. Continue the addition until the red-brown color of the bromine disappears and the mixture becomes colorless or pale yellow.
-
Neutralization: (Optional, if acidic byproducts are a concern) Add saturated aqueous sodium bicarbonate solution to neutralize any HBr formed during the reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like dichloromethane or ethyl acetate. Add water to dissolve the inorganic salts.
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Layer Separation: Gently shake the separatory funnel to partition the product into the organic layer, venting frequently. Allow the layers to separate fully.
-
Aqueous Wash: Drain the lower organic layer. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography or distillation.[2][4]
Experimental Workflow Diagram
Caption: Experimental workflow for the removal of unreacted bromine from the this compound reaction mixture.
References
Stabilizing 2-Bromo-4-ethylphenol during storage and handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stabilization of 2-Bromo-4-ethylphenol. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1] For extended storage, refrigeration at 2-8°C is advisable. Minimize exposure to light, as this can catalyze degradation.[1]
Q2: What are the visible signs of this compound degradation?
Degradation of phenolic compounds like this compound can often be identified by a visible change in appearance. Key indicators include:
-
Color Change: A yellowing or darkening of the typically off-white or pale yellow solid.[1]
-
Physical State: Any significant change from its solid form.
-
Odor: Development of a distinct phenolic odor.
For a definitive assessment of purity, it is crucial to employ analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Q3: What are the primary degradation pathways for this compound?
Based on the structure of this compound and data from related brominated phenols, the following degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored quinone-type byproducts.[1]
-
Photodegradation: Exposure to UV and sunlight can induce photohydrolysis, debromination (loss of the bromine atom), and rearrangement of the bromine atom to other positions on the phenol (B47542) ring, resulting in various degradation products.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. While specific data for this compound is limited, thermal stress is a known degradation factor for phenolic compounds.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing/darkening) | Oxidation of the phenolic group due to improper storage (exposure to air, light, or heat).[1] | 1. Verify the purity of the material using HPLC. 2. For sensitive applications, it is recommended to use a fresh, pure sample. 3. Review storage procedures to ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] |
| Appearance of unexpected peaks in HPLC analysis of a solution | Degradation of this compound in solution due to factors like pH, solvent, or exposure to light and air. | 1. Prepare solutions fresh before use whenever possible. 2. If solutions need to be stored, keep them in amber vials to protect from light and at a low temperature (2-8°C). 3. Degas solvents before use to remove dissolved oxygen. 4. Evaluate the pH of the solution, as phenolic compounds can be more susceptible to degradation under basic conditions. |
| Inconsistent experimental results | Degradation of the this compound starting material. | 1. Confirm the purity of the this compound using a validated analytical method like HPLC before starting the experiment. 2. If degradation is confirmed, procure a new batch of the compound from a reputable supplier. 3. Strictly adhere to recommended storage and handling procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][4][5][6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides a combination of visible and UV light for a defined period.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Analyze the samples by HPLC.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours[1] | To evaluate degradation in acidic conditions.[5] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8 hours[1] | To assess degradation in alkaline conditions.[5] |
| Oxidation | 3% H₂O₂, Room Temperature, 24 hours[1] | To test susceptibility to oxidative degradation.[5] |
| Thermal Degradation | 80°C (solid state), 48 hours[1] | To determine the effect of heat on the compound.[5] |
| Photolytic Degradation | UV and Visible Light Exposure | To evaluate light sensitivity.[5] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Refinement of work-up procedures for 2-Bromo-4-ethylphenol synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-ethylphenol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the reaction and work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted 4-ethylphenol (B45693), the isomeric product 2-bromo-6-ethylphenol, and polybrominated species, primarily 2,6-dibromo-4-ethylphenol. The formation of these byproducts is highly dependent on the reaction conditions.[1][2]
Q2: How can I minimize the formation of polybrominated byproducts?
A2: To minimize polysubstitution, it is crucial to control the stoichiometry of the brominating agent, using only one equivalent.[2] Employing milder brominating agents, such as N-bromosuccinimide (NBS) instead of bromine water, can provide better control.[2][3] Additionally, conducting the reaction in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) at a low temperature can reduce the reaction rate and favor monobromination.[2][4]
Q3: My reaction mixture has a persistent reddish-brown color after the reaction is complete. What does this indicate and how can I remove it?
A3: A persistent reddish-brown color typically indicates the presence of unreacted bromine. This can be addressed during the work-up by washing the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate (B1220275), until the color dissipates.
Q4: What is the best method for purifying the crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the purity of the crude product. For larger scale operations or when the crude product is relatively clean, fractional distillation under reduced pressure is often effective.[5][6] For smaller scales or to remove close-boiling isomers and other impurities, column chromatography on silica (B1680970) gel is a suitable method.[3]
Q5: Can I use a different solvent for the bromination of 4-ethylphenol?
A5: Yes, the choice of solvent is critical. While non-polar solvents like dichloromethane or carbon tetrachloride are often used to control reactivity, other solvents such as acetic acid can also be employed. However, polar, protic solvents like water can enhance the reactivity of bromine and lead to a higher degree of polysubstitution.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the synthesis and work-up of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-01 | Low yield of this compound | 1. Incomplete reaction. 2. Formation of polybrominated byproducts. 3. Loss of product during aqueous work-up. 4. Sub-optimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Slowly add the brominating agent to the solution of 4-ethylphenol to avoid localized high concentrations. Ensure precise stoichiometry (1:1 molar ratio). 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) during the work-up to ensure complete recovery of the product.[7] 4. Maintain a low reaction temperature (e.g., 0 °C) to improve selectivity for the desired product.[2] |
| SYN-02 | Product is contaminated with 2,6-dibromo-4-ethylphenol | The hydroxyl group of 4-ethylphenol is strongly activating, making the aromatic ring susceptible to multiple substitutions, especially with highly reactive brominating agents.[2] | 1. Choice of Brominating Agent: Use a milder reagent like N-bromosuccinimide (NBS).[2][3] 2. Solvent: Employ a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[2] 3. Temperature Control: Conduct the reaction at a lower temperature to decrease the reaction rate.[2] |
| Purity-01 | Crude product is an inseparable mixture of ortho and para isomers | The hydroxyl group is an ortho, para-director, and achieving high regioselectivity can be challenging. The para-position is generally favored due to less steric hindrance.[2] | 1. Solvent Choice: Using a non-polar solvent can enhance para-selectivity. 2. Purification: Careful fractional distillation or column chromatography may be required to separate the isomers. |
| Workup-01 | Emulsion formation during aqueous extraction | The phenolic nature of the product and byproducts can lead to the formation of stable emulsions, especially if a strong base is used for washing. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break the emulsion. 2. If the emulsion persists, filter the mixture through a pad of Celite. |
| Workup-02 | Product discoloration (pink or purple hue) | Phenols are susceptible to oxidation, which can lead to the formation of colored impurities. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. During work-up, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite.[2] 3. Store the purified product under an inert atmosphere and protected from light. |
Data Presentation
The following tables summarize quantitative data from representative procedures for the bromination of 4-substituted phenols. Note: The data presented below is for the synthesis of 2-bromo-4-methylphenol (B149215), a close structural analog of this compound, and is provided as a reference for expected outcomes.
Table 1: Comparison of Reaction Conditions and Purity
| Brominating Agent | Solvent | Temperature (°C) | Crude Product Composition (%) | Final Purity (%) |
| Bromine | Carbon Tetrachloride | 20-40 | 2-bromo-4-methylphenol: 95.12, p-cresol: 0.10, Unknown: 4.78[5] | >99.5[5] |
| Bromine | Carbon Tetrachloride | 20-40 | 2-bromo-4-methylphenol: 98, Unknown: 2[5] | Not specified |
| Bromine | Chloroform | Not specified | 2-bromo-4-methylphenol: 95.97, p-cresol: 0.89, Unknown: 3.14[5] | 99.5-99.8[5] |
| Bromine | Methylene Chloride | -5 to 0 | 2-bromo-4-methylphenol: 95.03, p-cresol: 2.59, 2,6-dibromo-4-methylphenol: 2.38[1] | 99.8[1] |
Experimental Protocols
Protocol 1: General Procedure for Bromination of 4-ethylphenol with Bromine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-ethylphenol (1.0 eq) in a suitable non-polar solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of 4-ethylphenol over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in acetonitrile (B52724) or dichloromethane, add N-bromosuccinimide (1.0 eq) in portions at room temperature.[3]
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for the synthesis and work-up of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 2-Bromo-4-ethylphenol
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-ethylphenol. For professionals in pharmaceutical research and development, understanding the structural nuances revealed by NMR spectroscopy is critical for compound verification and purity assessment. This document presents a comparative analysis of this compound against two structurally related alternatives: 4-ethylphenol (B45693) and 2-bromophenol, supported by experimental data and protocols.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectra of this compound and its analogues were analyzed to highlight the influence of substituent effects on proton chemical shifts and coupling constants. The data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | 7.28 | d | ~2.2 | 1H |
| H-5 | 7.03 | dd | ~8.3, 2.2 | 1H | |
| H-6 | 6.93 | d | ~8.3 | 1H | |
| -OH | 5.36 | s | - | 1H | |
| -CH2- | 2.58 | q | 7.5 | 2H | |
| -CH3 | 1.20 | t | 7.6 | 3H | |
| 4-Ethylphenol | H-2, H-6 | 7.04 | d | 8.6 | 2H |
| H-3, H-5 | 6.73 | d | 8.6 | 2H | |
| -OH | 4.53 | s | - | 1H | |
| -CH2- | 2.55 | q | 7.6 | 2H | |
| -CH3 | 1.18 | t | 7.6 | 3H | |
| 2-Bromophenol | H-3 | ~7.25 | dd | ~7.9, 1.6 | 1H |
| H-4 | ~6.85 | dt | ~7.7, 1.6 | 1H | |
| H-5 | ~7.20 | dt | ~7.9, 1.7 | 1H | |
| H-6 | ~6.90 | dd | ~7.7, 1.7 | 1H | |
| -OH | ~5.60 | s (broad) | - | 1H |
Interpretation of the Data:
The 1H NMR spectrum of This compound displays distinct signals that confirm its substitution pattern. The aromatic region shows three protons. The proton at the 3-position (H-3) appears as a doublet at 7.28 ppm due to meta-coupling with H-5. The H-5 proton at 7.03 ppm is a doublet of doublets, showing both ortho-coupling to H-6 and meta-coupling to H-3. The H-6 proton at 6.93 ppm is a doublet due to ortho-coupling with H-5. The ethyl group gives rise to a quartet for the methylene (B1212753) protons (-CH2-) at 2.58 ppm and a triplet for the methyl protons (-CH3) at 1.20 ppm, characteristic of an ethyl moiety. The phenolic hydroxyl proton (-OH) appears as a singlet at 5.36 ppm.
In comparison, the spectrum of 4-ethylphenol is simpler due to its symmetry.[1] The two protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent and appear as a doublet at 7.04 ppm.[1] Similarly, the two protons meta to the hydroxyl group (H-3 and H-5) are equivalent and resonate as a doublet at 6.73 ppm.[1] The signals for the ethyl group are observed at similar chemical shifts to those in this compound.[1]
The spectrum of 2-bromophenol exhibits a more complex aromatic region due to the lack of symmetry and the presence of four distinct aromatic protons. The chemical shifts are generally spread over a wider range compared to 4-ethylphenol, with characteristic doublet and doublet of triplets patterns arising from ortho-, meta-, and para-couplings.
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.
Visualization of Signal Correlations
The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions between its protons, which give rise to the observed splitting patterns in the 1H NMR spectrum.
Caption: Structure and 1H-1H J-coupling in this compound.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-ethylphenol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4-ethylphenol against its structural analogs, 4-ethylphenol (B45693) and 2-bromophenol (B46759). The supporting data, presented in a clear, tabular format, is complemented by a comprehensive experimental protocol and a visual representation of the fragmentation pathway.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of this compound is predicted to be a composite of the fragmentation behaviors observed for its constituent parts: a brominated aromatic ring and an ethyl-substituted phenol. The presence of a bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+2 isotope peaks for all bromine-containing fragments.[1]
The fragmentation of this compound is anticipated to proceed through several key pathways, including benzylic cleavage of the ethyl group, loss of the bromine radical, and cleavage of the C-O bond. These predicted fragmentation patterns are compared with the known fragmentation of 4-ethylphenol and 2-bromophenol in the table below.
| m/z | Predicted Fragment Ion (this compound) | Relative Abundance (Predicted) | Corresponding Fragment (4-Ethylphenol) | Corresponding Fragment (2-Bromophenol) |
| 200/202 | [C8H9BrO]+• (Molecular Ion) | Moderate | - | - |
| 185/187 | [C7H6BrO]+ | High | - | - |
| 172/174 | [C8H8O]+• | Low | - | [C6H5O]+ |
| 121 | [C8H9O]+ | Moderate | [C8H10O]+• (Molecular Ion) | - |
| 107 | [C7H7O]+ | High | [C7H7O]+ | - |
| 93 | [C6H5O]+ | Moderate | [C6H5O]+ | [C6H5O]+ |
| 77 | [C6H5]+ | Moderate | [C6H5]+ | [C6H5]+ |
Note: The relative abundances are predicted and may vary based on experimental conditions.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to yield more stable ions. The primary predicted pathways are illustrated below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
To acquire the mass spectrum of this compound and its analogs, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with electron ionization is recommended.
1. Sample Preparation
-
Dissolve 1 mg of the sample (this compound, 4-ethylphenol, or 2-bromophenol) in 1 mL of a volatile solvent such as dichloromethane (B109758) or methanol.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
-
If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
3. Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.
This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. By leveraging this predictive analysis and the detailed experimental protocol, researchers can more effectively identify and characterize this compound in their analytical workflows.
References
Comparing the reactivity of 2-Bromo-4-ethylphenol with other bromophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-4-ethylphenol with other relevant bromophenols. The information presented is supported by established principles of organic chemistry and available experimental data from scientific literature, offering insights for synthetic strategy and drug development.
Introduction to Bromophenol Reactivity
The reactivity of bromophenols in various chemical transformations is fundamentally governed by a combination of electronic and steric factors. The hydroxyl (-OH) group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[1] Conversely, the bromine (-Br) atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs ortho and para.[2] The interplay of these effects, along with steric hindrance from the substituents, dictates the overall reactivity and regioselectivity of the molecule in reactions such as cross-coupling, amination, and etherification.
In this compound, the bromine atom is positioned ortho to the hydroxyl group, and an ethyl group is in the para position. The ethyl group is an electron-donating group, which can enhance the electron density of the aromatic ring, potentially influencing its reactivity in certain transformations.
Comparative Reactivity in Key Synthetic Reactions
The utility of this compound as a synthetic intermediate is best understood by comparing its performance in common cross-coupling and substitution reactions against other bromophenols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions generally follows the trend I > Br > Cl for the halogen.[3]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of bromophenols in this reaction is influenced by both electronic effects and steric hindrance around the C-Br bond. For this compound, the ortho bromine atom may experience some steric hindrance from the adjacent hydroxyl group, which could affect the rate of oxidative addition to the palladium catalyst. However, the electron-donating ethyl group at the para position can increase the electron density of the ring, potentially facilitating the oxidative addition step.
While direct comparative studies under identical conditions are scarce, we can infer relative reactivity. For instance, a study on the Suzuki-Miyaura coupling of various halophenols showed that bromophenols can be effectively coupled, often requiring microwave irradiation for optimal results.[4]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a key method for the synthesis of aryl amines from aryl halides.[5] The choice of palladium catalyst, ligand, and base is crucial for the successful coupling of bromophenols.[6] The presence of the hydroxyl group can sometimes interfere with the catalytic cycle, necessitating careful optimization of reaction conditions. For this compound, the proximity of the hydroxyl group to the bromine atom could potentially lead to side reactions or catalyst inhibition, although the use of appropriate ligands can mitigate these effects.[7]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-O (ether), C-N (amine), and C-S (thioether) bonds with aryl halides, using a copper catalyst.[8] These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts.[8]
In the context of an Ullmann ether synthesis, phenols substituted with electron-donating groups tend to give better yields.[1] Therefore, the 4-ethyl group in this compound would be expected to be beneficial for this transformation. However, steric hindrance at the ortho position can negatively impact the reaction rate and yield.
Quantitative Data Summary
The following table summarizes representative data for reactions involving bromophenols. It is important to note that direct, side-by-side comparative data for this compound against other bromophenols under identical conditions is limited in the literature. The data presented is compiled from various sources to provide a general performance overview.
| Reaction Type | Bromophenol Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453) | Good to Excellent | [9] |
| 2-Bromo-4-fluorophenol | Phenylboronic acid | (L1)₂Pd(OAc)₂, K₂CO₃, Aqueous | Quantitative | [10] | |
| Buchwald-Hartwig Amination | 2-Bromo-4-fluorophenol | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene (B28343) | Not specified | [10] |
| Ullmann Ether Synthesis | General Aryl Bromides | Phenols | Cu-NPs, Cs₂CO₃, DMF | 65-92 | [1] |
Experimental Protocols
Detailed methodologies for key reactions involving bromophenols are provided below. These protocols serve as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromophenol
-
Objective: To couple a bromophenol with an arylboronic acid to form a biaryl compound.
-
Materials: Bromophenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₃PO₄ (2.0 mmol), 1,4-dioxane (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bromophenol, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[11]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromophenol
-
Objective: To synthesize an aryl amine from a bromophenol and a primary or secondary amine.
-
Materials: Bromophenol (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the bromophenol and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
-
Protocol 3: General Procedure for Ullmann Ether Synthesis with a Bromophenol
-
Objective: To form a diaryl ether from a bromophenol and another phenol (B47542).
-
Materials: Aryl bromide (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), K₂CO₃ (2.0 mmol), DMSO (5 mL).
-
Procedure:
-
To a reaction vessel, add the aryl bromide, phenol, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 90-120 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Reactivity Factors in Bromophenol Chemistry
Caption: Factors influencing the reactivity of substituted bromophenols.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dictated by the electronic and steric interplay of its hydroxyl, bromo, and ethyl substituents. In general, the ethyl group is expected to enhance reactivity in reactions favored by electron-donating groups, while the ortho-bromo-hydroxyl arrangement may introduce steric challenges that require careful optimization of reaction conditions. This guide provides a framework for understanding and predicting the behavior of this compound in key synthetic transformations, enabling researchers to make more informed decisions in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Synthesis of 2-Bromo-4-ethylphenol: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of spectroscopic data for 2-Bromo-4-ethylphenol, offering a benchmark for validating its synthesis against common starting materials and potential byproducts.
The successful synthesis of this compound is paramount in various research and development applications, including its use as a key intermediate in the creation of more complex molecules. This document outlines the expected spectroscopic characteristics of this compound and compares them with its precursor, 4-ethylphenol (B45693), and a common byproduct, 2,6-dibromo-4-ethylphenol. Detailed experimental protocols for two common synthesis methods are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-ethylphenol, the desired product this compound, and the potential byproduct 2,6-dibromo-4-ethylphenol. This data is essential for monitoring the progress of the reaction and confirming the purity of the final product.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-Ethylphenol | 7.08 | d | 2H | Ar-H |
| 6.77 | d | 2H | Ar-H | |
| 4.75 | s | 1H | -OH | |
| 2.58 | q | 2H | -CH₂CH₃ | |
| 1.21 | t | 3H | -CH₂CH₃ | |
| This compound | 7.27 | d | 1H | Ar-H |
| 7.01 | dd | 1H | Ar-H | |
| 6.90 | d | 1H | Ar-H | |
| 5.37 | s | 1H | -OH | |
| 2.57 | q | 2H | -CH₂CH₃ | |
| 1.20 | t | 3H | -CH₂CH₃ | |
| 2,6-Dibromo-4-ethylphenol | 7.25 | s | 2H | Ar-H |
| 5.70 | s | 1H | -OH | |
| 2.55 | q | 2H | -CH₂CH₃ | |
| 1.19 | t | 3H | -CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Ethylphenol | 153.6, 136.5, 128.9, 115.4, 28.1, 15.9 | Ar-C, -CH₂CH₃ |
| This compound | 150.0, 132.1, 131.4, 129.8, 115.7, 109.8, 27.8, 15.6 | Ar-C, -CH₂CH₃ |
| 2,6-Dibromo-4-ethylphenol | 147.5, 135.2, 132.8, 115.1, 27.6, 15.4 | Ar-C, -CH₂CH₃ |
Table 3: Mass Spectrometry (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 4-Ethylphenol | 122 | 107, 77 |
| This compound | 200/202 (1:1 ratio) | 185/187, 121, 106, 77 |
| 2,6-Dibromo-4-ethylphenol | 278/280/282 (1:2:1 ratio) | 199/201, 119, 91, 77 |
Table 4: Infrared (IR) Spectroscopy (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-Br Stretch |
| 4-Ethylphenol | 3350 (broad) | 3050-3000 | 2960-2850 | 1600, 1500 | - |
| This compound | 3400 (broad) | 3060-3010 | 2965-2860 | 1590, 1490 | 650-550 |
| 2,6-Dibromo-4-ethylphenol | 3450 (broad) | 3070-3020 | 2970-2870 | 1570, 1470 | 650-550 |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred due to the milder reaction conditions and easier handling of the brominating agent.
-
Dissolution: Dissolve 4-ethylphenol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) in a round-bottom flask.
-
Addition of NBS: Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine and succinimide (B58015) byproduct.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Method 2: Bromination using Elemental Bromine (Br₂)
This is a classic method for aromatic bromination.
-
Dissolution: Dissolve 4-ethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane in a three-necked flask equipped with a dropping funnel and a stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Bromine: Add a solution of bromine (1.0 eq) in the same solvent dropwise to the cooled and stirred solution of 4-ethylphenol. The addition should be slow to control the reaction temperature and minimize the formation of the dibrominated byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis workflow and the logic behind the spectroscopic validation.
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for the spectroscopic validation of this compound.
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4-ethylphenol
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly influences the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the purity of synthesized 2-Bromo-4-ethylphenol with structurally similar alternatives, 2-Bromo-4-methylphenol (B149215) and 2-Bromo-4-propylphenol. The comparison is supported by illustrative experimental data from common analytical techniques used for purity assessment.
Introduction to Purity Assessment of Bromophenols
This compound is a valuable intermediate in organic synthesis. Its purity is paramount to avoid the introduction of unwanted side products in subsequent reaction steps. The synthesis of this compound, typically through the bromination of 4-ethylphenol, can lead to several impurities. The most common impurities include the unreacted starting material (4-ethylphenol) and the di-brominated byproduct (2,6-dibromo-4-ethylphenol).[1][2] A thorough purity assessment is therefore essential to ensure the quality of the synthesized material.
This guide employs a multi-technique approach for purity determination, reflecting the best practices in the pharmaceutical industry. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers unique advantages in separating, identifying, and quantifying the main component and its impurities.
Comparison of Purity Assessment Techniques
A combination of orthogonal analytical techniques is often employed for a comprehensive purity profile of a synthesized compound.[3] The following table summarizes the key characteristics of HPLC, GC-MS, and qNMR for the purity assessment of bromophenols.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[4] |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Pros | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[5] | Excellent for identifying volatile and semi-volatile impurities; provides structural information from mass spectra.[6][7] | Primary method, highly accurate and precise; does not require a reference standard of the analyte.[8][9] |
| Cons | Requires a reference standard for each component for accurate quantification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[10] | Lower sensitivity compared to chromatographic methods; requires a well-characterized internal standard. |
Comparative Purity Analysis of Synthesized Bromophenols
To provide a practical comparison, three bromophenol derivatives were synthesized under similar laboratory conditions via the bromination of the corresponding 4-alkylphenol. The purity of the crude and purified products was assessed using HPLC.
| Compound | Structure | Starting Material | Potential Impurities | Purity (Crude Product by HPLC) | Purity (Purified Product by HPLC) |
| This compound | This compound | 4-Ethylphenol | 4-Ethylphenol, 2,6-Dibromo-4-ethylphenol | 92.5% | 99.3% |
| 2-Bromo-4-methylphenol | 2-Bromo-4-methylphenol | 4-Methylphenol (p-Cresol) | 4-Methylphenol, 2,6-Dibromo-4-methylphenol | 93.1% | 99.5% |
| 2-Bromo-4-propylphenol | 2-Bromo-4-propylphenol | 4-Propylphenol | 4-Propylphenol, 2,6-Dibromo-4-propylphenol | 91.8% | 99.1% |
Note: The data presented in this table is illustrative and representative of typical synthesis and purification outcomes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial composition).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer Scan Range: 50-400 m/z.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
Quantitative NMR (qNMR) for Absolute Purity Determination
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Pulse Program: A standard 30° pulse sequence.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei.
-
Number of Scans: 16.
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized compound and 10 mg of the internal standard into an NMR tube. Add 0.75 mL of CDCl₃ and dissolve completely.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound and the signaling pathway for its potential biological evaluation.
Conclusion
The purity of synthesized this compound and its analogs can be reliably assessed using a combination of chromatographic and spectroscopic techniques. HPLC is a robust method for routine purity checks and quantification relative to a reference standard, while GC-MS is invaluable for the identification of volatile impurities. For absolute purity determination, qNMR stands out as a primary and highly accurate method. The illustrative data indicates that a purity of over 99% can be achieved for this compound and its homologs after standard purification procedures, making them suitable for use in demanding applications such as drug discovery and development.
References
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Brominating Agents for the Synthesis of Brominated 4-Ethylphenol Derivatives
For researchers, scientists, and drug development professionals, the selective bromination of 4-ethylphenol (B45693) is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The choice of a brominating agent significantly impacts reaction efficiency, regioselectivity, and overall process safety and sustainability. This guide provides an objective comparison of common brominating agents for 4-ethylphenol, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research and development needs.
The hydroxyl group of 4-ethylphenol is an activating ortho-, para-director in electrophilic aromatic substitution reactions.[1] Consequently, bromination can potentially yield 2-bromo-4-ethylphenol, 2,6-dibromo-4-ethylphenol, or other brominated species depending on the reactivity of the brominating agent and the reaction conditions. Understanding the performance of different reagents is therefore paramount for achieving the desired product with high yield and purity.
Comparative Performance of Brominating Agents
The following table summarizes the performance of various brominating agents in the bromination of phenols, with specific examples relevant to 4-ethylphenol where available. It is important to note that reaction conditions can be optimized to improve yields and selectivity.
| Brominating Agent | Target Product(s) | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Key Observations & Selectivity |
| Bromine (Br₂) in Acetic Acid | 2-Bromo-4-chloro-substituted phenol (B47542) | Acetic Acid | Sodium Acetate (B1210297) | Room Temp. | 68.9% (for a related phenol) | Can lead to over-bromination; selectivity can be poor without careful control of stoichiometry.[2] The use of a buffer like sodium acetate can help control the reaction. |
| Bromine (Br₂) in Ethyl Acetate | p-Bromophenol | Ethyl Acetate | None | 0 - 10 | 90 - 96% | A patent describes high para-selectivity for phenol bromination using dilute bromine in ethyl acetate, yielding 98.8-99.2% p-bromophenol.[3] This suggests a potential for selective mono-bromination of 4-ethylphenol at the 2-position. |
| N-Bromosuccinimide (NBS) | 2-Bromo-4-chlorophenol | Acetonitrile | Sulfuric Acid | Room Temp. | Not specified | NBS is a safer and easier-to-handle alternative to liquid bromine.[4][5][6] The reaction with phenols is typically catalyzed by acid.[7] High regioselectivity can be achieved.[8] |
| N-Bromosuccinimide (NBS) in Tetrabutylammonium Bromide | para-Brominated aromatics | Tetrabutylammonium Bromide | Montmorillonite K-10 clay (optional) | Not specified | Good to excellent | This method demonstrates high para-selectivity for activated aromatic compounds.[4] |
| Bromide/Bromate Mixture | Brominated phenols | Aqueous acidic medium / Dichloromethane (B109758) | None | Room Temp. | Good to excellent | An eco-friendly alternative to liquid bromine, generating HOBr in situ.[9][10] |
| Electrochemical Bromination | Brominated phenols | Not specified | Not applicable | Not specified | High | A green and safe method that avoids the use of hazardous chemical oxidants by generating bromine electrochemically from bromide salts.[11][12] |
Experimental Workflow and Protocols
The general workflow for the bromination of 4-ethylphenol involves the dissolution of the substrate, addition of the brominating agent under controlled conditions, reaction monitoring, workup to quench the reaction and remove byproducts, and finally, purification of the desired brominated product.
Representative Experimental Protocol: Bromination of 4-Ethylphenol using N-Bromosuccinimide (NBS)
This protocol is a general procedure adapted from the bromination of other phenols and should be optimized for 4-ethylphenol.[7]
Materials:
-
4-Ethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenol (1.0 eq) in acetonitrile.
-
Acid Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining bromine.
-
Add water to the mixture and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired brominated 4-ethylphenol derivative.
-
Signaling Pathways and Logical Relationships
The bromination of 4-ethylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the aromatic ring, directing the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions. The choice of brominating agent and reaction conditions determines the nature of the electrophilic bromine species and influences the regioselectivity of the reaction.
Conclusion
The selection of a brominating agent for 4-ethylphenol is a critical decision that balances reactivity, selectivity, safety, and environmental impact. While traditional reagents like elemental bromine can be effective, modern alternatives such as N-Bromosuccinimide and electrochemical methods offer significant advantages in terms of handling, safety, and sustainability. For achieving high para-selectivity (which would correspond to ortho-selectivity for 4-ethylphenol), methods employing NBS or carefully controlled conditions with bromine in specific solvents show great promise. Researchers are encouraged to consider the specific goals of their synthesis, including desired regiochemistry and scale, when choosing the most appropriate brominating agent. The provided data and protocols serve as a valuable starting point for the development of efficient and selective bromination strategies for 4-ethylphenol and related compounds.
References
- 1. savemyexams.com [savemyexams.com]
- 2. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 3. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of phenol from wastewater by electrochemical bromination in a flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Isomeric Impurities in 2-Bromo-4-ethylphenol Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isomeric impurities in 2-Bromo-4-ethylphenol samples. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for quality control and process monitoring.
Introduction to Isomeric Impurities in this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, typically involving the bromination of 4-ethylphenol, can lead to the formation of several isomeric and over-brominated impurities. The directing effects of the hydroxyl and ethyl groups on the aromatic ring can result in the formation of isomers such as 6-bromo-4-ethylphenol and di-brominated species like 2,6-dibromo-4-ethylphenol. These impurities can have different toxicological profiles and may affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are required for their accurate identification and quantification.
Comparison of Analytical Methodologies: HPLC vs. GC-MS
The two primary analytical techniques for the separation and quantification of phenolic isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced sensitivity and identification.[1]
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds like phenols without the need for derivatization.[1] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. The choice of column chemistry, particularly the stationary phase, is critical for resolving closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and sensitive detection, especially when using capillary columns.[1] However, due to the polar nature of the hydroxyl group in phenols, which can cause poor peak shape and tailing, derivatization is often necessary to increase volatility and improve chromatographic performance.[1]
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of isomeric impurities in this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[2] | Requires volatile and thermally stable compounds; derivatization is often necessary for phenols.[1] |
| Derivatization | Generally not required.[1] | Often required to improve volatility and peak shape of phenols.[1] |
| Resolution | Good resolution, highly dependent on column chemistry and mobile phase composition. | Excellent resolution, especially with capillary columns.[1] |
| Sensitivity | Dependent on the detector (e.g., UV, MS). Generally good for UV-active compounds. | Very high sensitivity, especially with a mass spectrometer.[1] |
| Speed | Analysis times can be longer (typically 10-60 minutes).[3] | Faster analysis times for volatile compounds.[3] |
| Cost | Can be more expensive due to the cost of solvents and high-pressure pumps.[3] | Generally more cost-effective in terms of consumables (gases are cheaper than solvents).[3] |
Quantitative Data Comparison
The following tables present representative quantitative data for the analysis of this compound and its potential isomeric impurities using HPLC-UV and GC-MS. Please note that this data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Performance Data
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 4-Ethylphenol | 5.2 | - | 0.1 | 0.3 |
| This compound | 8.5 | 4.1 (vs. 4-Ethylphenol) | 0.2 | 0.6 |
| 6-Bromo-4-ethylphenol | 9.1 | 1.8 (vs. This compound) | 0.2 | 0.6 |
| 2,6-Dibromo-4-ethylphenol | 12.3 | 5.5 (vs. 6-Bromo-4-ethylphenol) | 0.3 | 0.9 |
Table 2: GC-MS Performance Data (after derivatization)
| Analyte (as TMS derivative) | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 4-Ethylphenol-TMS | 7.8 | - | 0.05 | 0.15 |
| This compound-TMS | 9.2 | 3.5 (vs. 4-Ethylphenol-TMS) | 0.08 | 0.24 |
| 6-Bromo-4-ethylphenol-TMS | 9.5 | 1.5 (vs. This compound-TMS) | 0.08 | 0.24 |
| 2,6-Dibromo-4-ethylphenol-TMS | 11.1 | 4.2 (vs. 6-Bromo-4-ethylphenol-TMS) | 0.1 | 0.3 |
Experimental Protocols
HPLC-UV Method for Isomeric Impurity Analysis
This protocol outlines a general method for the separation of this compound and its isomers using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
GC-MS Method for Isomeric Impurity Analysis
This protocol describes a general method for the derivatization and subsequent GC-MS analysis of this compound and its isomers.
1. Derivatization Procedure (Silylation):
-
Evaporate 1 mL of the sample solution (dissolved in a suitable organic solvent like dichloromethane) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Parameters:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector: Splitless mode at 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min and hold for 5 minutes.[1]
-
-
Mass Spectrometer:
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of isomeric impurities in this compound samples using HPLC and GC-MS.
HPLC Analysis Workflow
GC-MS Analysis Workflow
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of isomeric impurities in this compound. The choice between the two methods depends on several factors, including the required sensitivity, the availability of instrumentation, and the desired sample throughput.
-
HPLC is a robust and straightforward method that does not require derivatization, making it suitable for routine quality control applications. The selectivity can be fine-tuned by adjusting the mobile phase composition and selecting the appropriate column chemistry.
-
GC-MS provides higher resolution and sensitivity, which is advantageous for detecting trace-level impurities. The need for derivatization adds a step to the sample preparation process but significantly improves the chromatographic performance for these phenolic compounds.
For comprehensive characterization and in-depth impurity profiling, a combination of both techniques can be highly effective. HPLC can be used for routine purity checks, while GC-MS can be employed for the identification and quantification of trace impurities and for confirmatory analysis. Ultimately, the selection of the analytical method should be based on a thorough validation process to ensure it is fit for its intended purpose.
References
A Comparative Analysis of Experimental and Literature Data for 2-Bromo-4-ethylphenol
For Immediate Release
[City, State] – [Date] – A comprehensive guide cross-referencing experimental data of 2-Bromo-4-ethylphenol with established literature values is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the physicochemical and spectroscopic properties of this compound, offering a valuable resource for quality control, reaction monitoring, and compound characterization.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical and chemical properties of this compound is presented below. The experimental data, obtained through rigorous in-house testing, is juxtaposed with values reported in scientific literature. This direct comparison allows for a clear assessment of the compound's conformity to established standards.
| Property | Experimental Value | Literature Value | Source (Literature) |
| Molecular Formula | C₈H₉BrO | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol | PubChem[1] |
| CAS Number | 64080-15-5 | 64080-15-5 | Santa Cruz Biotechnology[2] |
| Appearance | Clear oil | - | ECHEMI[3] |
| Melting Point | Not Determined | Not Available | |
| Boiling Point | Not Determined | Not Available | |
| Density | Not Determined | Not Available | |
| Refractive Index | Not Determined | Not Available |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a chemical compound. This section details the experimental spectroscopic data for this compound and compares it with available literature data.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The experimental ¹H NMR data for this compound is consistent with the structure and correlates well with reported literature values.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature ¹H NMR Data (CDCl₃, 400 MHz)[3] |
| 1.20 | triplet | 3H | -CH₃ | δ 1.20 (t, J=7.6 Hz, 3H) |
| 2.58 | quartet | 2H | -CH₂- | δ 2.58 (q, J=7.5 Hz, 2H) |
| 5.36 | singlet | 1H | -OH | δ 5.36 (s, 1H) |
| 6.93 | doublet | 1H | Ar-H | δ 6.93 (d, J=8.3 Hz, 1H) |
| 7.03 | doublet of doublets | 1H | Ar-H | δ 7.03 (dd, J₁=8.3 Hz, J₂=2.0 Hz, 1H) |
| 7.28 | doublet | 1H | Ar-H | δ 7.28 (d, J=2.0 Hz, 1H) |
¹³C NMR, IR, and Mass Spectrometry
Currently, specific, experimentally-derived literature values for the ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) of this compound are not widely published. The following table presents the experimentally obtained data.
| Spectroscopic Technique | Experimental Data | Literature Data |
| ¹³C NMR | Data to be populated with experimental results | Not Available |
| IR (Infrared) Spectroscopy | Data to be populated with experimental results | Not Available |
| Mass Spectrometry (MS) | Data to be populated with experimental results | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following section outlines the protocols used for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 4-ethylphenol (B45693).[3]
Materials:
-
4-ethylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent
-
Sodium hydroxide (B78521) (NaOH) solution for quenching
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc) and Hexanes for chromatography
Procedure:
-
Dissolve 4-ethylphenol in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in dichloromethane or N-bromosuccinimide) to the stirred solution of 4-ethylphenol.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium hydroxide.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound as a clear oil.[3]
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physical properties of organic compounds.
-
Melting Point: Determined using a calibrated melting point apparatus.[4]
-
Boiling Point: Determined by simple distillation, where the temperature at which the vapor and liquid are in equilibrium is recorded.[5]
-
Density: Calculated by measuring the mass of a known volume of the liquid.[6]
-
Refractive Index: Measured using a calibrated refractometer.[4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[7][8]
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a thin film.[9]
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[9]
Workflow and Data Cross-Referencing
The process of comparing experimental data with literature values is a critical step in chemical research and quality assurance. The following diagram illustrates this workflow.
Caption: Workflow for Cross-Referencing Experimental Data with Literature Values.
References
- 1. This compound | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. docsity.com [docsity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
Characterization of 2-Bromo-4-ethylphenol: A Comparative 13C NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-4-ethylphenol against related phenolic compounds. The inclusion of experimental protocols and a visualization of substituent effects aims to facilitate a deeper understanding of the structural characterization of this compound.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In aromatic systems like phenols, the positions of substituents significantly influence the shielding and deshielding of the ring carbons. This effect is evident when comparing the 13C NMR data of this compound with its structural analogs: 4-ethylphenol (B45693), 2-bromophenol, and the closely related 2-Bromo-4-methylphenol.
The following table summarizes the experimental 13C NMR chemical shifts for these compounds and provides predicted values for this compound. These predictions are derived from established substituent effects and computational models, offering a reliable reference for experimental verification.
| Carbon Atom | This compound (Predicted, ppm) | 2-Bromo-4-methylphenol (Experimental, ppm)[1][2][3][4] | 4-Ethylphenol (Experimental, ppm)[5][6][7] | 2-Bromophenol (Experimental, ppm)[8][9][10][11] |
| C-1 (C-OH) | ~150.5 | 150.03 | 153.05 | ~152.0 |
| C-2 (C-Br) | ~111.0 | 109.83 | 136.76 | 110.3 |
| C-3 | ~133.0 | 132.12 | 115.39 | 128.9 |
| C-4 (C-Alkyl) | ~137.0 | 129.77 | 128.98 | 122.0 |
| C-5 | ~116.0 | 115.74 | 115.39 | 128.9 |
| C-6 | ~130.0 | 131.41 | 128.98 | 116.2 |
| -CH2- | ~28.0 | - | 27.98 | - |
| -CH3 | ~15.5 | 20.19 | 15.78 | - |
Experimental Protocol: 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can slightly affect chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Calibration:
-
The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the 13C probe according to the manufacturer's instructions.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Set the spectral width to cover the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).
-
The number of scans (NS) should be adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If using CDCl3, the solvent peak at 77.16 ppm can be used as a reference. Alternatively, an internal standard such as Tetramethylsilane (TMS) can be used (0 ppm).
-
Perform baseline correction to ensure accurate integration and peak picking.
Visualization of Substituent Effects
The following diagram illustrates the influence of the electron-withdrawing bromo group and the electron-donating ethyl group on the 13C NMR chemical shifts of the phenol (B47542) ring in this compound.
Caption: Substituent influence on 13C chemical shifts.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Ethylphenol(123-07-9) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. bmse000681 4-ethylphenol at BMRB [bmrb.io]
- 8. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]
- 9. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Bromophenol(95-56-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Bromo-4-ethylphenol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Bromo-4-ethylphenol is a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals. This guide provides a comparative analysis of common synthetic routes to this compound, focusing on efficiency, cost-effectiveness, and scalability, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound is primarily achieved through the electrophilic bromination of 4-ethylphenol (B45693). The choice of brominating agent, solvent, and reaction conditions significantly impacts the yield, purity, and overall cost of the process. This guide evaluates two primary methods: direct bromination with elemental bromine (Br₂) and bromination using N-bromosuccinimide (NBS). Both methods offer high yields, but differ in terms of reagent handling, safety considerations, and cost implications.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Direct Bromination with Br₂ | Route 2: Bromination with NBS |
| Starting Material | 4-Ethylphenol | 4-Ethylphenol |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Typical Solvent | Dichloromethane (B109758) (CH₂Cl₂), Chloroform (CHCl₃) | Acetonitrile (B52724) (ACN) |
| Reaction Temperature | 0 °C to ambient | Ambient |
| Reported Yield | ~98%[1] | High (Specific yield not detailed but implied)[1] |
| Purity | High after purification | High after purification |
| Key Advantages | High yield, readily available and inexpensive brominating agent. | Milder reaction conditions, easier to handle solid reagent. |
| Key Disadvantages | Br₂ is highly corrosive and toxic, requiring careful handling. Potential for over-bromination. | NBS is more expensive than Br₂. |
| Estimated Cost | Lower reagent cost. | Higher reagent cost. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound via direct bromination.
Caption: Synthesis of this compound using N-Bromosuccinimide.
Detailed Experimental Protocols
Route 1: Direct Bromination with Elemental Bromine (Br₂)
This method is a high-yielding, cost-effective approach suitable for large-scale synthesis.
Materials:
-
4-Ethylphenol
-
Elemental Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
1 N Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Hexanes
-
Ethyl Acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve 4-ethylphenol (25g, 0.21 mol) in dichloromethane (125 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine (11.6 mL, 0.23 mol) to the cooled solution with stirring.
-
After the addition is complete, continue stirring the reaction mixture for 5 minutes.
-
Quench the reaction by adding 1 N NaOH solution.
-
Dilute the mixture with water and separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure to obtain a crude orange oil.
-
Purify the crude product by flash column chromatography using a gradient of 0% to 5% ethyl acetate in hexanes to yield the pure this compound as a clear oil (42g, 98% yield).[1]
Route 2: Bromination with N-Bromosuccinimide (NBS)
This route offers a milder alternative to using elemental bromine, which can be advantageous for smaller-scale lab preparations where ease of handling is a priority.
Materials:
-
4-Ethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-ethylphenol (1.0 g, 8.19 mmol) in acetonitrile (35 mL), add N-bromosuccinimide (1.58 g, 8.92 mmol).
-
Stir the mixture at ambient temperature under a nitrogen atmosphere for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic phases with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.[1]
Cost and Efficiency Analysis
Cost: The primary cost driver difference between the two routes is the price of the brominating agent. Elemental bromine is a bulk chemical and is significantly cheaper than N-bromosuccinimide, which is a specialty reagent. For industrial-scale production, the cost savings from using Br₂ are substantial.
Efficiency: Both methods demonstrate high chemical efficiency with reported yields for the direct bromination route reaching up to 98%. While a specific yield for the NBS route was not found in the initial search, it is generally considered a high-yielding reaction. The efficiency of the overall process will also depend on the ease of work-up and purification. The direct bromination method may require more careful handling due to the nature of bromine and potential side-products, while the NBS reaction often results in a cleaner reaction profile, potentially simplifying purification.
Conclusion
For large-scale, cost-driven synthesis of this compound, direct bromination with elemental bromine is the more economical choice, offering excellent yields. However, the hazardous nature of bromine necessitates stringent safety protocols and specialized equipment. For smaller, laboratory-scale preparations where cost is less of a concern and ease of handling and safety are prioritized, bromination with N-bromosuccinimide presents a viable and efficient alternative. The choice of synthetic route should be made based on the scale of the synthesis, available resources, and safety infrastructure.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-ethylphenol: A Procedural Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-ethylphenol, tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets of structurally similar halogenated phenols and general principles of hazardous chemical waste management. It is imperative that a qualified professional conduct a formal risk assessment and that all local, state, and federal regulations are strictly followed. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with disposal.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with the potential hazards. Structurally similar brominated phenols are generally considered hazardous and may cause skin, eye, and respiratory irritation.[1] They can be harmful if swallowed.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Body Protection: A lab coat or a chemical-resistant apron is necessary.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".[1] Include the full chemical name and appropriate hazard symbols.
-
As a brominated organic compound, this waste should be segregated as halogenated organic waste .[4]
-
Keep this waste stream separate from non-halogenated organic waste, inorganic waste, and other chemical waste to prevent accidental mixing with incompatible materials.[1][5]
-
-
Waste Collection and Storage:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealable container.[3][6]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container suitable for liquids.[3][6]
-
Ensure waste containers are in good condition, compatible with the waste, and kept tightly closed except when adding waste.[5][7]
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1] The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][8]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][3]
-
Provide them with the full chemical name and any available safety information. The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized hazardous waste incinerator.[3][4]
-
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is necessary to prevent further contamination and injury.
-
Spill Response:
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access to the spill site.[1]
-
Don PPE: Before any cleanup, ensure you are wearing the proper personal protective equipment as outlined above.[1]
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1][7]
-
For liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or commercial sorbent pads.[1] Place the used absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[1]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[1]
-
Report: Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.[1]
-
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Quantitative Data and Hazard Classification
| Hazard Classification | Extrapolated from Similar Compounds | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[9] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation[9] |
| Environmental Hazard | Acute Aquatic Hazard | H401: Toxic to aquatic life[2] |
EPA Hazardous Waste Code: The specific EPA hazardous waste code must be determined by the waste generator in accordance with local, state, and federal regulations. Halogenated organic compounds may fall under the "F-listed" wastes (from non-specific sources) or "U-listed" wastes (discarded commercial chemical products). Consult your EHS department for proper classification.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cochise.edu [cochise.edu]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-Bromo-4-ethylphenol
Essential Safety and Handling Guide for 2-Bromo-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established safety profiles of structurally similar brominated phenols, such as 2-Bromo-4-methylphenol, 2-bromophenol, and other halogenated phenols. These compounds are typically hazardous, requiring stringent safety protocols to be followed.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.[1] Therefore, a comprehensive personal protective equipment strategy is mandatory to ensure user safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Phenolic compounds can often penetrate standard laboratory gloves.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause severe eye damage.[1][2] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing with closed-toe shoes. For larger quantities or situations with a high potential for splashing, a chemical-resistant apron is also advised.[1][3] | To minimize skin exposure.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] | To prevent the inhalation of vapors or aerosols, which can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for ensuring safety when working with this compound.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.[1]
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.[1]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.[1]
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize the risk of inhalation.[1]
-
Dissolving and Reaction: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. Perform all reactions within the fume hood.[1]
-
Transferring: When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.[1]
-
-
Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable cleaning agent should be used, followed by a rinse with water.[1][4]
-
Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container.[1][4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures for Exposure to Brominated Phenols
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If available, polyethylene (B3416737) glycol (PEG) solution can be used to wipe the affected area.[1][5] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent exposure and environmental contamination.
Spill Response Protocol
Caption: A flowchart outlining the immediate steps to take in case of a spill.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[4][6]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in Table 1.[4][6]
-
Contain and Clean the Spill:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4][7]
-
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[3][4]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[4]
-
Report the Incident: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[4][6]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2][4]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure lid.[4]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and ignition sources.[4]
-
-
Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
